molecular formula C20H37NO3S B14678109 Ethylamine dodecylbenzenesulfonate CAS No. 35465-66-8

Ethylamine dodecylbenzenesulfonate

Cat. No.: B14678109
CAS No.: 35465-66-8
M. Wt: 371.6 g/mol
InChI Key: ZKEZLMBLGVVVBT-UHFFFAOYSA-N
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Description

Ethylamine dodecylbenzenesulfonate is an anionic surfactant salt formed by the neutralization of dodecylbenzenesulfonic acid with ethylamine. This compound belongs to a class of alkylbenzenesulfonates valued for their potent surface-active properties, which include significant reduction of surface and interfacial tension, leading to excellent wetting, foaming, emulsifying, and dispersing capabilities . The molecular structure features a hydrophobic dodecylbenzene chain and a hydrophilic sulfonate group, with the ethylamine cation contributing to the compound's solubility and properties. The primary mechanism of action involves the migration of molecules to interfaces, where the hydrophobic tails orient away from the aqueous phase and the hydrophilic head groups remain in water, forming monolayers that lower surface energy and facilitate the formation of emulsions and micelles . This surfactant has significant research value in several fields. In mineral processing, closely related dodecylbenzenesulfonate salts, such as isopropanolamine and ethanolamine variants, have been investigated as environmentally friendly collectors in the direct flotation separation of valuable minerals like magnesite from gangue quartz, demonstrating high selectivity and recovery rates under specific conditions . In materials science and industrial chemistry, its detergency and dispersion properties make it a subject of interest for formulating advanced cleaning agents, dispersants for rubber processing, and components in oilfield chemicals . Furthermore, studying its interaction with other surfactants in mixed systems is crucial for developing synergistic formulations with enhanced surface activity and lower critical micelle concentrations (cmc) for specialized applications . The compound is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

CAS No.

35465-66-8

Molecular Formula

C20H37NO3S

Molecular Weight

371.6 g/mol

IUPAC Name

2-dodecylbenzenesulfonic acid;ethanamine

InChI

InChI=1S/C18H30O3S.C2H7N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);2-3H2,1H3

InChI Key

ZKEZLMBLGVVVBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCN

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dodecylbenzenesulfonate Analogues

Routes for the Synthesis of Dodecylbenzenesulfonic Acid

The primary industrial route to DBSA is the electrophilic aromatic substitution reaction of dodecylbenzene (B1670861), a type of linear alkylbenzene (LAB). chemicalbook.com This sulfonation process is critical as its efficiency and selectivity directly impact the quality of the final surfactant product.

The choice of sulfonating agent is pivotal to the success of the synthesis. While concentrated sulfuric acid can be used, more advanced and efficient reagents are common in modern industrial settings to achieve high yields and minimize side reactions. alfa-chemistry.com

Sulfur Trioxide (SO₃) : Gaseous sulfur trioxide, often diluted with dry air, is a highly effective sulfonating agent. researchgate.net This method is favored for its high reaction rate and for producing a high-purity acid with minimal by-products. alfa-chemistry.com The reaction is typically carried out in specialized reactors, such as falling film sulfonators, which allow for excellent heat and mass transfer. This precise control is necessary to manage the strongly exothermic nature of the reaction and prevent undesirable side reactions or product degradation. researchgate.netgoogle.com

Oleum (Fuming Sulfuric Acid) : This reagent, which is a solution of SO₃ in sulfuric acid, is also used for sulfonation. It is more reactive than concentrated sulfuric acid alone. chemicalbook.com

Chlorosulfonic Acid (ClSO₃H) : This agent reacts irreversibly and at a high rate, leading to high product yields. alfa-chemistry.com However, its use is less common due to its toxicity and the production of corrosive hydrogen chloride (HCl) gas as a by-product, which requires special handling and equipment. alfa-chemistry.com

Microreaction Systems : A significant advancement in sulfonation technology is the use of microreactors. google.comresearchgate.net These systems offer superior control over reaction parameters by providing a high surface-area-to-volume ratio. This allows for rapid mixing of reactants and efficient removal of reaction heat, preventing localized overheating. google.com The use of microreactors can significantly intensify the process, shorten reaction times, and improve the conversion rate of dodecylbenzene, with the mass fraction of DBSA in the product reaching up to 98%. google.comresearchgate.net

To maximize the yield of dodecylbenzenesulfonic acid and ensure high purity, several reaction parameters must be carefully optimized. The goal is to achieve a high content of the active sulfonic acid while minimizing residual unreacted starting materials (free oil) and by-products like sulfuric acid. researchgate.net

Key parameters for optimization include:

Molar Ratio of Reactants : The molar ratio of the sulfonating agent (e.g., SO₃) to dodecylbenzene is a critical factor. An optimal ratio ensures complete conversion of the alkylbenzene without using a large excess of the sulfonating agent, which would lead to higher levels of sulfuric acid in the product. researchgate.net

Reaction Temperature : Sulfonation is highly exothermic, and temperature control is crucial. google.com Temperatures are typically kept within a specific range (e.g., 50-60 °C) to prevent thermal decomposition and the formation of colored by-products. alfa-chemistry.comresearchgate.net

Reaction Time (Aging) : After the initial sulfonation, a holding period known as "aging" allows the reaction to proceed to completion. Optimizing the aging time is essential for maximizing the conversion to DBSA. researchgate.net In microreactor systems, this stage can be completed in less than an hour, a significant reduction compared to traditional industrial processes. researchgate.net

Flow Rates : In continuous systems like falling film or microreactors, the flow rates of the reactants determine the residence time and mixing efficiency, which directly influence the product quality. researchgate.netresearchgate.net

Table 1: Optimized Parameters for DBSA Synthesis in a Microreactor System. researchgate.net
ParameterOptimized Value/RangeImpact on Synthesis
SO₃/Dodecylbenzene Molar Ratio1.1:1 to 1.27:1Ensures high conversion while minimizing excess acid
Sulfonation Temperature~52 °CPrevents degradation and by-product formation
Residence TimeAs low as 2.5 secondsDemonstrates process intensification in microreactors
Aging Time< 1 hourAllows reaction completion for maximum yield

Amine-Based Neutralization Pathways for Ethylamine (B1201723) Dodecylbenzenesulfonate Formation

Once high-purity dodecylbenzenesulfonic acid is synthesized, the final step is its conversion to a salt through neutralization. DBSA is a strong acid that readily reacts with bases. echemi.com To form ethylamine dodecylbenzenesulfonate, DBSA is neutralized with ethylamine.

The general reaction is an acid-base neutralization: C₁₂H₂₅C₆H₄SO₃H (DBSA) + CH₃CH₂NH₂ (Ethylamine) → [CH₃CH₂NH₃]⁺[C₁₂H₂₅C₆H₄SO₃]⁻ (this compound)

This reaction is analogous to the neutralization of DBSA with other bases like sodium hydroxide (B78521) to form sodium dodecylbenzenesulfonate (SDBS) or with other amines like triethanolamine (B1662121) (TEA) and isopropylamine. cir-safety.orgbris.ac.uk The process involves carefully adding the amine to the sulfonic acid under controlled temperature conditions to manage the exothermic heat of neutralization. The resulting product is an amine salt, where the proton from the sulfonic acid group has been transferred to the nitrogen atom of the amine. guidechem.comnoaa.gov The properties of the final salt, such as solubility and emulsifying power, are influenced by the nature of the amine used. bris.ac.uk

Characterization of Synthetic Intermediates and Final Product Purity

A suite of analytical techniques is employed to characterize the intermediate DBSA and the final dodecylbenzenesulfonate salt, ensuring the product meets quality specifications.

Spectroscopic Methods :

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the chemical structure by identifying characteristic functional groups. For DBSA, key peaks would correspond to the S=O and S-O bonds of the sulfonic acid group and the aromatic C-H bonds of the benzene (B151609) ring. chemicalbook.comrsc.org

UV-Vis Spectroscopy : This technique can be used to characterize the aromatic system within the molecule. chemicalbook.com

Chromatographic Techniques :

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of DBSA and its salts. cir-safety.org It can separate the main component from impurities such as unsulfonated dodecylbenzene (neutral oil) and isomers.

Titration Methods :

Two-Phase Titration : This classical method is widely used to quantify the concentration of anionic surfactants like dodecylbenzenesulfonate salts, determining the "active matter" content. google.comcir-safety.org

Other Techniques :

Energy-Dispersive X-ray (EDX) Spectroscopy : Can be used to confirm the elemental composition of the product, such as the presence of sulfur. chemicalbook.com

Karl Fischer Titration : This method is used specifically to determine the water content in the final product. cir-safety.org

Table 2: Analytical Techniques for DBSA and its Salts. chemicalbook.comcir-safety.orgrsc.org
TechniquePurposeInformation Obtained
FTIR SpectroscopyStructural ConfirmationPresence of sulfonic acid, aromatic rings, alkyl chains
HPLCPurity and Composition AnalysisQuantification of active ingredient and impurities
Two-Phase TitrationQuantification of Active MatterPercentage of anionic surfactant
Karl Fischer TitrationMoisture ContentPercentage of water in the sample

Comparative Analysis of Synthetic Strategies for Dodecylbenzenesulfonate Salts

Different strategies for synthesizing dodecylbenzenesulfonate salts can be compared based on efficiency, cost, safety, and product quality.

Sulfonating Agent : The choice of sulfonating agent presents a major point of comparison.

SO₃ vs. Sulfuric Acid : SO₃ sulfonation is generally considered superior to using sulfuric acid because it is a smoother reaction with fewer side products, particularly dealkylation. alfa-chemistry.com

SO₃ vs. Chlorosulfonic Acid : While chlorosulfonic acid provides high yields, the generation of HCl poses significant corrosion and safety challenges, making SO₃ the preferred agent in many large-scale industrial applications. alfa-chemistry.com

Reactor Technology :

Batch vs. Continuous Flow : Continuous processes using falling film reactors or microreactors offer significant advantages over traditional batch reactors. researchgate.netresearchgate.net Continuous reactors provide better control over the highly exothermic reaction, leading to a more consistent product quality, higher yields, and enhanced safety. google.com Microreactors, in particular, represent a process intensification strategy that can dramatically reduce reaction and aging times. researchgate.net

Neutralizing Base : The final properties of the dodecylbenzenesulfonate surfactant are determined by the base used for neutralization.

Inorganic vs. Amine Bases : Neutralization with inorganic bases like NaOH or KOH yields simple metal salts (e.g., Sodium Dodecylbenzenesulfonate). cir-safety.org These are typically high-foaming solids or slurries. echemi.comresearchgate.net Neutralization with amines, such as ethylamine or triethanolamine, yields amine salts. cir-safety.org These salts are often liquids and can offer different solubility characteristics (e.g., better solubility in organic systems) and are used in specialized formulations like emulsifiers. bris.ac.uk For example, dodecylbenzenesulfonate salts of volatile amines like ammonia (B1221849) may have different application profiles compared to salts of less volatile amines like triethanolamine. orgsyn.org

Interfacial Science and Adsorption Phenomena of Dodecylbenzenesulfonate Systems

Investigations into Interfacial Tension and Surface Activity

Dodecylbenzenesulfonate salts are highly effective at reducing the surface tension of water and the interfacial tension between water and immiscible phases like oil. This surface activity is a direct result of the molecule's amphiphilic structure, which features a long, hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate head group. This dual nature drives the molecules to accumulate at interfaces, disrupting the cohesive energy of the solvent molecules and lowering the tension.

The concentration of the dodecylbenzenesulfonate solute in an aqueous solution has a profound and predictable effect on interfacial properties. As the concentration of the surfactant increases, the surface tension of the solution decreases steadily. This is because more surfactant monomers become available to populate the air-water interface, leading to a more densely packed monolayer.

This trend continues until a specific concentration is reached, known as the Critical Micelle Concentration (CMC). At the CMC, the interface becomes saturated with surfactant molecules, and any further additions of the surfactant to the solution result in the self-assembly of these molecules into spherical or rod-like aggregates called micelles within the bulk liquid. semanticscholar.org Beyond the CMC, the surface tension remains relatively constant at its minimum value. semanticscholar.org For sodium dodecylbenzenesulfonate (SDBS) in the absence of additional salts, the CMC is approximately 2.9 mM. semanticscholar.org Studies on other dodecylbenzenesulfonate salts, such as cholinium dodecylbenzenesulfonate, also demonstrate this characteristic behavior of forming micelles and reducing surface tension, with a measured CMC of 2.4 mmol L–1. acs.org

The table below illustrates the typical relationship between surfactant concentration and surface tension for a dodecylbenzenesulfonate solution.

Surfactant ConcentrationSurface Tension (mN/m)State of Surfactant
Below CMCDecreasingMonomers adsorbing at interface
At CMCMinimum value reachedInterface saturated, micelles begin to form
Above CMCRemains constantMonomers in equilibrium with micelles

This table represents a generalized trend. Actual values depend on specific conditions such as temperature, pH, and the specific counter-ion (e.g., sodium, ethylamine).

The addition of inorganic electrolytes, such as salts, significantly influences the surface activity of dodecylbenzenesulfonate solutions. Electrolytes lower both the surface tension and the CMC. semanticscholar.org The added salt ions, particularly the cations (counter-ions), screen the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules adsorbed at the interface. semanticscholar.org This shielding allows the surfactant molecules to pack more closely together, creating a denser and more effective interfacial film, which results in a greater reduction of surface tension. ntnu.no

The effectiveness of the electrolyte depends on the valence and nature of the cation. Divalent cations (like Ca²⁺ and Mg²⁺) are generally more effective at reducing surface tension and the CMC than monovalent cations (like Na⁺ and K⁺) at the same molar concentration. semanticscholar.orgmdpi.com This is due to the stronger ability of the divalent ions to neutralize and bridge the anionic head groups. mdpi.com Research has shown the order of effectiveness for various salts in lowering the surface tension of an SDBS solution to be CaCl₂ > NaCl > Na₂SO₄ > NaHCO₃ > Na₂CO₃ > AlCl₃. mdpi.com

Furthermore, the presence of electrolytes promotes the formation of micelles in the bulk solution by reducing the repulsion between the head groups, thus lowering the energy required for aggregation. semanticscholar.orgntnu.no This leads to a lower CMC value. For instance, the addition of salts like NaCl, CaCl₂, and Na₂SO₄ has been experimentally shown to reduce the CMC of SDBS solutions. mdpi.com

Electrolyte TypeEffect on DodecylbenzenesulfonateReason
Monovalent (e.g., NaCl)Lowers CMC and surface tension. semanticscholar.orgnih.govScreens electrostatic repulsion between sulfonate head groups. semanticscholar.org
Divalent (e.g., CaCl₂)More effective at lowering CMC and surface tension than monovalent salts. semanticscholar.orgmdpi.comStronger interaction with anionic surfactant, leading to closer packing at the interface. ntnu.nomdpi.com

Adsorption Mechanisms at Diverse Interfaces

The adsorption of dodecylbenzenesulfonate molecules is a key process that occurs at various interfaces, not just at the boundary between air and a liquid. The nature of the interface—be it air-liquid or solid-liquid—dictates the orientation and packing of the surfactant molecules.

At the air-liquid (typically air-water) interface, dodecylbenzenesulfonate molecules orient themselves with their hydrophobic dodecylbenzene tails pointing towards the air and their hydrophilic sulfonate head groups remaining in the water phase. This arrangement is energetically favorable as it removes the hydrophobic part of the molecule from the aqueous environment.

The addition of electrolytes enhances the packing density of the surfactant molecules at this interface. ntnu.no In pure water, the area occupied by a single SDBS molecule is relatively large due to electrostatic repulsion. However, in the presence of electrolytes like sodium chloride, this area is significantly reduced. ntnu.no For example, one study found the molecular area of SDBS changed from 103 Ų/molecule in pure water to 68 Ų/molecule in a sodium chloride solution. ntnu.no The presence of divalent cations can reduce this area even further, to as low as 33-50 Ų/molecule, indicating a very tightly packed monolayer. ntnu.no The interaction between oppositely charged surfactants, such as dodecylammonium chloride and sodium dodecyl sulfate, can also lead to enhanced packing and stronger attractive interactions at the air-water interface. researchgate.net

Dodecylbenzenesulfonate also adsorbs onto the surfaces of solid materials suspended in a liquid, a phenomenon critical for applications in detergency, dispersion, and mineral processing. The mechanism of adsorption depends heavily on the nature of the solid surface.

On Hydrophobic Surfaces: For hydrophobic surfaces like certain polymers (e.g., polyvinyl chloride) or resins, the adsorption is driven by hydrophobic interactions between the surfactant's alkylbenzene tail and the surface. researchgate.net This can lead to a monolayer coverage where the hydrophobic tails are anchored to the surface, and the hydrophilic heads are oriented towards the aqueous phase. researchgate.net

On Hydrophilic/Charged Surfaces: On hydrophilic or charged surfaces like metal oxides or clays (B1170129) (e.g., montmorillonite), the interaction is more complex. researchgate.netnih.gov For positively charged surfaces, strong electrostatic attraction between the surface and the anionic sulfonate head group is a primary driving force. researchgate.net For negatively charged surfaces like montmorillonite (B579905), adsorption still occurs. It can be influenced by factors like the presence of counter-ions (which can act as bridges), pH (which can alter surface charge), and van der Waals forces. nih.govnih.gov Studies on montmorillonite show that SDBS can adsorb on both the external surface and within the interlayer spaces of the clay, with higher concentrations leading to greater adsorption. nih.gov

The adsorption capacity varies significantly with the adsorbent material. Macroporous polymer resins have shown high adsorption capacities for SDBS, in some cases reaching 345 mg/g. mdpi.com Activated carbon is also a highly effective adsorbent, with capacities reported between 260-470 mg/g, where the adsorption is primarily driven by dispersive interactions between the pollutant and the carbon surface. nih.gov

To quantify and understand the adsorption process, experimental data are often fitted to various kinetic and equilibrium models.

Adsorption Equilibrium Isotherms: These models describe the relationship between the amount of surfactant adsorbed on a solid surface and its equilibrium concentration in the solution at a constant temperature.

Langmuir Model: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. It is often suitable for describing adsorption where there are strong, specific interactions. The adsorption of SDBS onto certain modified polymer resins has been shown to fit the Langmuir model well. researchgate.net

Freundlich Model: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. It has been successfully applied to the adsorption of SDBS on other types of resins. researchgate.net

Adsorption Kinetics Models: These models describe the rate at which adsorption occurs.

Pseudo-Second-Order Model: This model is frequently used to describe the chemisorption process, where the rate-limiting step is a chemical reaction or interaction between the adsorbate and the adsorbent. The adsorption of SDBS onto montmorillonite clay has been found to be well-described by the pseudo-second-order kinetic model, suggesting that chemical adsorption plays a significant role. nih.gov The model also indicated that as the concentration of SDBS increased, the initial adsorption rate decreased. nih.gov

The table below summarizes the applicability of these models to dodecylbenzenesulfonate systems based on published research.

Adsorption ModelDescriptionApplicability to Dodecylbenzenesulfonate Systems
Langmuir Assumes monolayer adsorption on a homogeneous surface.Found to be suitable for describing SDBS adsorption on HP2MGL polymer resin. researchgate.net
Freundlich Empirical model for adsorption on heterogeneous surfaces.Provided a good fit for SDBS adsorption on HP20 polymer resin. researchgate.net
Pseudo-Second-Order Describes kinetics where the rate-limiting step is chemisorption.Accurately simulated the adsorption of SDBS on montmorillonite surfaces. nih.gov

Dynamics of Interfacial Layers and Rheological Properties

The dynamic behavior of interfacial layers formed by dodecylbenzenesulfonate surfactants is a critical aspect of their application in various industrial processes, including emulsification, foaming, and enhanced oil recovery. The rheological properties of these layers, which describe their response to deformation and flow, are intimately linked to the stability and performance of these systems.

Studies on sodium dodecylbenzenesulfonate (SDBS) have provided significant insights into the dilational surface rheology at the air-water interface. The dilational viscoelasticity, which measures the interface's resistance to expansion and compression, is a key parameter. Research has shown that the dilational viscoelastic properties of SDBS solutions are a non-monotonic function of sodium chloride (NaCl) concentration. uq.edu.au This indicates that the salt has competing effects on the viscoelastic moduli of the gas-liquid interface, which are dependent on the frequency of surface oscillation and the bulk concentration of the surfactant. uq.edu.au

The presence of electrolytes like NaCl tends to suppress the electrostatic repulsion between the hydrophilic head groups of the dodecylbenzenesulfonate molecules at the interface. uq.edu.au This allows for a more compact packing of the surfactant molecules, leading to a decrease in the critical micelle concentration (CMC) and a shift in the surfactant transition concentration, where the viscoelastic moduli reach their maximum values, towards lower bulk surfactant concentrations. uq.edu.au The maximum viscoelastic moduli at different NaCl concentrations are determined by the balance between enhanced adsorption and increased diffusion exchange between the bulk and the interface. uq.edu.au

The interaction of dodecylbenzenesulfonate with polymers can also significantly influence the rheological properties of the bulk solution. For instance, the addition of SDBS to hydrophobically associating polymer (HAP) solutions has been shown to enhance shear thickening in the entangled semi-dilute regime. researchgate.net This is attributed to the association of SDBS with the hydrophobic groups of the polymer, forming microdomains that strengthen the structure viscosity of the polymer solutions. researchgate.net At low concentrations, SDBS can cross-link the hydrophobic groups of the polymer, while at higher concentrations, it can disrupt these associated structures. researchgate.net

The table below summarizes the effect of Sodium Dodecyl Benzene (B151609) Sulfonate (SDBS) on the rheological behavior of specific-modified hydrophobically associating polymer (HAP) aqueous solutions.

HAP RegimeEffect of SDBS AdditionObserved Rheological Behavior
DiluteFormation of microdomainsIncreased structure viscosity
Unentangled Semi-diluteBalance between inter- and intrachain liaisonsPseudo-plastic (shear thinning)
Entangled Semi-diluteEnhanced intermolecular associationsEnhanced shear thickening

Role of Intermolecular Interactions in Adsorption Processes

The adsorption of dodecylbenzenesulfonate molecules at interfaces is governed by a complex interplay of intermolecular interactions, including hydrophobic, electrostatic, and van der Waals forces. These interactions dictate the orientation and packing of the surfactant molecules, thereby influencing the properties of the interfacial layer.

Hydrophobic interactions are the primary driving force for the adsorption of dodecylbenzenesulfonate from an aqueous solution onto a less polar surface or the air-water interface. The hydrophobic dodecylbenzene tail of the surfactant molecule seeks to minimize its contact with water, leading to its accumulation at the interface. Studies on the adsorption of SDBS on carbon black particles have confirmed that hydrophobic interactions are the main contributor to the strong adsorption process. nih.gov

The addition of inorganic salts like NaCl can significantly enhance the adsorption of SDBS. nih.gov This is attributed to the "salting-out" effect, where the salt ions increase the hydrophobic effect, and the cations screen the electrostatic repulsion between the anionic head groups, allowing for a denser packing of the surfactant molecules at the interface. uq.edu.au

Molecular dynamics simulations have provided further insights into the intermolecular interactions within dodecylbenzenesulfonate micelles. nih.govnih.gov These studies show that the nature of the solubilized species (e.g., benzene versus dodecane) can significantly affect the micelle structure and interfacial properties. nih.govnih.gov For instance, benzene molecules can move freely within the micelle and increase the area per head group at the interface, while dodecane (B42187) is confined to the core, resulting in a smaller surface area per head group. nih.gov This highlights the importance of specific intermolecular interactions between the surfactant and other molecules in the system.

The table below outlines the key intermolecular interactions involved in the adsorption of dodecylbenzenesulfonate and their primary effects.

Interaction TypeDescriptionPrimary Effect on Adsorption
Hydrophobic Interaction The tendency of the nonpolar dodecylbenzene tail to avoid contact with water.Primary driving force for surfactant accumulation at interfaces.
Electrostatic Interaction Repulsion between anionic sulfonate head groups and attraction/repulsion with charged surfaces and counterions.Influences packing density at the interface; can be modulated by pH and electrolytes.
van der Waals Forces Weak, short-range attractive forces between molecules.Contribute to the overall cohesion and stability of the adsorbed layer.
Ion-Dipole Interaction Attraction between the ionic head group and polar water molecules.Influences the hydration of the head group and its orientation at the interface.

Self Assembly and Supramolecular Architectures of Dodecylbenzenesulfonate Amphiphiles

Micellization Behavior in Aqueous and Mixed Solvent Systems

Dodecylbenzenesulfonate is an anionic surfactant characterized by a hydrophilic sulfonate head group and a hydrophobic dodecylbenzene (B1670861) tail. In aqueous solutions, these molecules exist as individual monomers at low concentrations. However, as the concentration increases to a certain threshold, the hydrophobic tails aggregate to minimize their contact with water, leading to the spontaneous formation of supramolecular structures known as micelles. beloit.edu In these aggregates, the hydrophobic tails form the core, while the hydrophilic heads are exposed to the aqueous environment. researchgate.net This process, known as micellization, is a dynamic equilibrium between monomers and micelles.

The presence of organic solvents, such as n-butanol, in the aqueous system can influence the micellization process. These co-solvents can affect the critical micelle concentration and the thermodynamics of micelle formation. dntb.gov.ua Furthermore, the aggregation of surfactants like dodecylbenzenesulfonate can also occur in non-polar hydrocarbon solvents, leading to the formation of reverse micelles where the hydrophilic head groups form the core. nih.gov

Determination of Critical Micelle Concentration (CMC) and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in significant numbers. beloit.edu Above the CMC, physical properties of the solution, such as surface tension, conductivity, and light scattering, exhibit a distinct change in their concentration dependence. These changes are utilized in various experimental techniques to determine the CMC. For instance, the CMC of sodium dodecylbenzenesulfonate (SDBS) has been determined to be approximately 0.0016 M through methods monitoring changes in absorbance. beloit.edu

The critical micelle concentration of ionic surfactants like dodecylbenzenesulfonate typically exhibits a U-shaped dependence on temperature. Initially, the CMC decreases as the temperature rises, reaching a minimum before increasing with a further increase in temperature. researchgate.netscispace.com This behavior is a result of two opposing effects of temperature on the micellization process. Firstly, the dehydration of the hydrophilic head group with increasing temperature favors micellization, leading to a lower CMC. Secondly, the disruption of the structured water molecules around the hydrophobic tail at higher temperatures disfavors micellization, causing the CMC to increase. researchgate.net For sodium dodecylbenzenesulfonate, studies have shown this characteristic U-shaped curve with a minimum CMC observed around 25 °C. researchgate.neteiu.edu

Table 1: Critical Micelle Concentration of Sodium Dodecylbenzenesulfonate at Various Temperatures

Temperature (°C)CMC (M)
150.00163
19.10.00148
250.00152
41.60.00173

Data sourced from a study on sodium dodecylbenzenesulfonate-water-electrolyte interactions. eiu.edu

The addition of inorganic salts to a solution of an ionic surfactant like dodecylbenzenesulfonate generally leads to a decrease in the critical micelle concentration. mdpi.com The added electrolytes reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby facilitating their aggregation at a lower concentration. mdpi.com The magnitude of this effect depends on the nature and concentration of the salt. For sodium dodecylbenzenesulfonate, the addition of salts like sodium chloride (NaCl) and sodium nitrate (B79036) (NaNO₃) has been shown to effectively lower the CMC. eiu.edu The reduction in CMC is also influenced by the valency of the counterions, with divalent cations like Ca²⁺ having a more pronounced effect than monovalent cations like Na⁺ at similar concentrations. mdpi.com The addition of an inorganic salt can reduce the CMC of SDBS by about 50%. mdpi.com

Table 2: Effect of Inorganic Salt Additives on the CMC of Sodium Dodecylbenzenesulfonate

AdditiveConcentration of AdditiveResulting CMC of SDBS
0.7% NaCl0.7%Leads to a significant reduction
0.5% CaCl₂0.5%Leads to a significant reduction
0.5% Na₂SO₄0.5%Leads to a significant reduction

Data indicates the trend of CMC reduction with the addition of different inorganic salts. mdpi.com

Micelle Structure and Aggregation Phenomena

The structure of dodecylbenzenesulfonate micelles is not static and can be influenced by various factors, including surfactant concentration, temperature, and the presence of additives. While often depicted as spherical, these micelles can transition to other shapes, such as ellipsoidal or rod-like structures, at concentrations well above the CMC. researchgate.net

The aggregation number (N) is a key parameter that defines the structure of a micelle, representing the average number of surfactant molecules that constitute a single micelle. This number can be determined experimentally using techniques such as fluorescence quenching. nih.gov The aggregation number is not constant and can vary with changes in surfactant concentration, temperature, and ionic strength. bohrium.com For dodecylbenzenesulfonate micelles, the aggregation number can be influenced by the presence of solubilized hydrocarbons. For example, the solubilization of benzene (B151609) can lead to a lower aggregation number compared to the solubilization of dodecane (B42187), as the benzene molecules occupy space at the micelle interface, affecting the packing of the surfactant monomers. mdpi.com

Table 3: Aggregation Number of Dodecylbenzenesulfonate Micelles in the Presence of Hydrocarbon Solutes

SystemAggregation Number (N)Area per Head Group (Ų)
DBS/DodecaneHigher111.7
DBS/BenzeneLower208.5

This table illustrates the effect of different hydrocarbon solutes on the aggregation number and the area per head group of dodecylbenzenesulfonate micelles. mdpi.com

Examination of Micelle Equilibrium Structures (e.g., Area Per Head Group)

The equilibrium structure of micelles formed by dodecylbenzenesulfonate (DBS) anions is a dynamic balance between the hydrophobic attraction of the dodecyl chains, which drives aggregation, and the electrostatic repulsion between the sulfonate head groups, which opposes it. A key parameter describing this balance at the micelle-water interface is the average area occupied by each head group (A).

Molecular dynamics simulations and experimental studies on DBS micelles have shown that the area per head group is not a fixed value but is significantly influenced by the nature of the molecules solubilized within the micelle. acs.orgnih.gov For instance, when a nonpolar solute like dodecane is solubilized, it resides in the hydrophobic core of the micelle. This has a relatively small effect on the packing of the head groups. In contrast, when an aromatic solute like benzene is solubilized, it tends to locate in the palisade layer, between the hydrophobic tails and the hydrophilic head groups. acs.orgnih.gov This insertion of benzene molecules at the interface pushes the DBS head groups further apart, resulting in a significantly larger area per head group. acs.orgnih.gov This leads to a less compact, more loosely packed micelle. acs.org

A comparison of the equilibrium structures of DBS micelles saturated with dodecane versus benzene highlights this effect. acs.orgnih.gov

Table 1: Comparison of Equilibrium Structure Parameters for Dodecylbenzenesulfonate (DBS) Micelles with Different Solutes

Parameter DBS/Dodecane Micelle DBS/Benzene Micelle
Area per Head Group (A) 111.7 Ų 208.5 Ų
Micelle Volume (Vmic) 113 nm³ 221 nm³

Data sourced from molecular dynamics simulations of dodecylbenzenesulfonate micelles. acs.orgnih.gov

The nature of the counterion is also a critical factor. The ethylammonium (B1618946) cation (CH₃CH₂NH₃⁺) is larger and less strongly hydrated than the sodium cation (Na⁺). This would likely lead to a weaker binding to the sulfonate head groups at the micelle surface. The increased steric bulk of the ethylammonium ion, compared to the sodium ion, would further hinder close packing of the head groups. Consequently, it is hypothesized that ethylamine (B1201723) dodecylbenzenesulfonate would exhibit a larger area per head group and a lower aggregation number compared to sodium dodecylbenzenesulfonate under similar conditions.

Solubilization Characteristics within Micellar Systems

The primary function of micelles in many applications is their ability to solubilize poorly water-soluble substances within their core or palisade layer. The efficiency of this process is described by parameters such as the Molar Solubilization Ratio (MSR), which is the number of moles of solute solubilized per mole of surfactant in the micelles.

The location of the solubilized molecule within the micelle is crucial and depends on its polarity. nih.gov

Nonpolar aliphatic compounds , such as dodecane, are primarily solubilized in the hydrophobic core of the micelle. acs.org

Aromatic hydrocarbons , like benzene, tend to be localized in the palisade layer, the region between the core and the hydrophilic head groups. acs.orgnih.gov

Polar compounds and amphiphilic molecules , such as short-chain alcohols, are often adsorbed at the micelle-water interface, with their polar groups oriented towards the aqueous phase. researchgate.net

Table 2: Solubilization Properties of Dodecylbenzenesulfonate (DBS) Micelles

Solute Primary Solubilization Locus Molar Solubilization Ratio (MSR) (moles solute/moles surfactant)
Benzene Palisade Layer Data suggests high solubility nih.gov
Dodecane Micellar Core Data suggests confinement in the core nih.gov

MSR values are highly condition-dependent. The table reflects qualitative findings from the literature. nih.govnih.gov

For ethylamine dodecylbenzenesulfonate, the anticipated larger and looser micellar structure could potentially enhance its solubilization capacity, particularly for bulky hydrophobic molecules, compared to its sodium counterpart. The less compact palisade layer might offer more space for solutes that prefer this region.

Interactions with Other Amphiphilic Species and Mixed Micelle Formation

In many practical applications, surfactants are used as mixtures rather than as single components. The mixing of different amphiphiles can lead to synergistic interactions, resulting in mixed micelles with properties superior to those of the individual components. researchgate.net These interactions are particularly pronounced in mixtures of anionic and cationic surfactants due to the strong electrostatic attraction between their oppositely charged head groups.

The interaction between sodium dodecylbenzenesulfonate (SDBS), an anionic surfactant, and various other amphiphiles has been studied. When mixed with non-ionic surfactants like Tween 80, SDBS shows non-ideal mixing behavior, with the critical micelle concentration (CMC) of the mixture being lower than that of the individual components. rdd.edu.iq This indicates a favorable interaction between the two types of surfactant molecules in the micelle. rdd.edu.iq

The strength of the interaction in a mixed micellar system can be quantified by the interaction parameter, β. A negative value of β indicates synergy, meaning the interaction between the different surfactant molecules is more favorable than the interaction between molecules of the same surfactant. nih.gov

Table 3: Micellar Properties of Mixed Surfactant Systems Involving Sodium Dodecylbenzenesulfonate (SDBS)

Mixed System Mole Fraction of SDBS (α₂) Experimental CMC (mM) Interaction Parameter (β)
SDBS / Tween 80 0.2 0.021 -4.41
SDBS / Tween 80 0.4 0.038 -4.56
SDBS / Tween 80 0.6 0.071 -4.26
SDBS / Tween 80 0.8 0.158 -3.07

Data for SDBS / Tween 80 system at 293 K. rdd.edu.iq

The spontaneity of the mixed micellization process is determined by the Gibbs free energy of micellization (ΔG°m). Negative values indicate a spontaneous process. nih.govconicet.gov.ar For mixed systems, the negative values of ΔG°m confirm that the formation of mixed micelles is thermodynamically favorable. nih.gov

In a hypothetical mixture involving this compound, the presence of the ethylammonium counterion could influence the interactions. When mixed with a cationic surfactant, the ethylammonium ion would be a co-ion to the cationic surfactant's counterion, potentially influencing the thermodynamics of mixing. In mixtures with non-ionic or other anionic surfactants, the larger size and different hydration of the ethylammonium ion compared to the sodium ion would likely alter the packing geometry and interaction parameters within the mixed micelle.

Advanced Applications in Chemical and Materials Systems

Enhanced Oil Recovery (EOR) Research

Enhanced Oil Recovery (EOR) encompasses techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. nih.gov Chemical EOR, in particular, relies on injecting substances that alter the physical and chemical properties of the reservoir fluids and rock to mobilize trapped oil. Surfactants are a cornerstone of chemical EOR due to their ability to significantly reduce the interfacial tension between oil and water and to alter the wettability of the reservoir rock. nih.gov

While specific studies on ethylamine (B1201723) dodecylbenzenesulfonate for EOR are not widely documented, the performance of analogous anionic surfactants like sodium dodecylbenzenesulfonate (SDBS) provides a framework for its potential mechanisms.

The primary mechanism by which surfactants enhance oil recovery is the reduction of interfacial tension (IFT) between the trapped oil and the injection fluid (water). High IFT creates significant capillary forces that trap oil droplets within the porous rock structure. By drastically lowering this IFT, surfactants reduce these capillary forces, allowing the oil to be mobilized and displaced by the floodwater. Anionic surfactants, such as the salts of dodecylbenzenesulfonic acid, are effective at reducing IFT. nih.gov The surfactant molecules align themselves at the oil-water interface, with the hydrophobic dodecylbenzene (B1670861) tail penetrating the oil phase and the hydrophilic sulfonate head remaining in the aqueous phase, thereby lowering the interfacial energy.

Wettability describes the preference of a solid surface to be in contact with one fluid rather than another. In oil reservoirs, rocks can be either water-wet or oil-wet. In oil-wet reservoirs, oil adheres strongly to the rock surface, making it difficult to displace with water. Surfactants can adsorb onto the rock surface and alter its wettability from oil-wet to more water-wet. This change weakens the adhesion of oil to the rock, facilitating its release and improving the sweeping efficiency of the waterflood. The anionic nature of the dodecylbenzenesulfonate head group is crucial for this process, as it interacts with the mineral surfaces of the reservoir rock.

In many EOR applications, surfactants are used in combination with polymers in what is known as surfactant-polymer (SP) flooding. While surfactants reduce IFT and alter wettability, polymers are added to the injection water to increase its viscosity. This increased viscosity improves the mobility ratio between the injection fluid and the oil, preventing the less viscous water from "fingering" through the more viscous oil, thus ensuring a more stable and efficient displacement front. A successful SP formulation requires careful selection of a surfactant and polymer that are compatible and effective under harsh reservoir conditions of high temperature and salinity. The performance of an amine salt like ethylamine dodecylbenzenesulfonate in such a system would depend on its stability and synergistic interaction with the chosen polymer.

The evaluation of any new surfactant for EOR, including this compound, would necessitate a combination of laboratory experiments and reservoir simulation. Core flooding experiments, where the surfactant solution is injected into a core sample of reservoir rock, are essential to measure oil recovery factors, IFT reduction, and wettability changes under controlled conditions. The data from these experiments are then used to develop and validate numerical reservoir models. These simulations can then predict the performance of the surfactant at a field scale, helping to optimize injection strategies and forecast the economic viability of the EOR project.

Role in Nanomaterial Synthesis and Advanced Materials Engineering

The self-assembling properties of surfactants are not only useful in EOR but also play a critical role in the bottom-up synthesis of advanced materials with controlled structures at the nanoscale.

Mesoporous materials, particularly mesoporous silica (B1680970), are materials characterized by a network of uniform pores with diameters in the range of 2 to 50 nanometers. These materials have vast surface areas and pore volumes, making them valuable in catalysis, separation, and drug delivery. acs.orgnih.gov The synthesis of these materials often relies on a templating approach, where surfactant molecules self-assemble into micelles or liquid-crystalline phases in a solution containing silica precursors.

In this process, surfactants act as structure-directing agents (SDAs). The silica precursors (like tetraethyl orthosilicate, TEOS) hydrolyze and condense around the surfactant assemblies, forming a solid silica framework that is a negative replica of the template. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, leaves behind the porous silica structure.

Amine-functionalized surfactants or the use of amines as co-structure-directing agents (CSDAs) are known to influence the resulting structure. nih.govbohrium.comnih.gov An amine-containing compound like this compound could theoretically serve as an SDA. The dodecylbenzenesulfonate portion would act as the primary templating surfactant, while the ethylamine cation could interact with the forming silica network, potentially influencing pore size, morphology, and the incorporation of functional groups. This approach allows for the synthesis of functionalized mesoporous materials in a one-pot method. nih.govnih.gov

Utilization as Dopants and Templates in Polymer and Nanocomposite Synthesis

This compound plays a crucial role as both a dopant and a template in the synthesis of conducting polymers, such as polyaniline (PANI), and in the formation of nanocomposites. The dodecylbenzenesulfonate anion can act as a dopant, imparting electrical conductivity to the polymer backbone. For instance, in the chemical oxidative polymerization of aniline, the sulfonic acid group of the dodecylbenzenesulfonate protonates the imine nitrogen atoms in the polyaniline chain, leading to the formation of the conductive emeraldine (B8112657) salt form of PANI. nih.govmdpi.com

Simultaneously, the surfactant nature of this compound allows it to act as a template, guiding the morphology of the resulting polymer or nanocomposite. The long hydrophobic dodecyl chains can form micelles or other aggregated structures in the reaction medium. These structures then serve as soft templates around which the polymerization occurs, leading to the formation of specific nanostructures like nanofibers, nanotubes, or nanospheres. nih.gov The ethylamine counter-ion can also influence the packing and properties of the resulting doped polymer.

The use of dodecylbenzenesulfonic acid (DBSA), a closely related compound, in the synthesis of polyaniline illustrates this dual role. When DBSA is used, it not only dopes the polyaniline but also improves its processability by making it soluble in common organic solvents. nih.gov This is a direct result of the surfactant properties of the dopant. While specific studies on this compound are less common, the principles derived from DBSA-doped systems are directly applicable.

Influence on Morphology, Stability, and Functional Properties of Nanostructures

The templating effect of this compound has a profound influence on the morphology, stability, and functional properties of the nanostructures it helps create. The size and shape of the micelles or aggregates formed by the surfactant in the synthesis medium directly dictate the dimensions and morphology of the resulting polymer nanostructures. For example, the formation of rod-like micelles can lead to the synthesis of polymer nanofibers, which can exhibit enhanced electrical conductivity and mechanical properties compared to bulk materials. nih.gov

The stability of these nanostructures is also enhanced by the presence of the dodecylbenzenesulfonate molecules. The long alkyl chains can interdigitate and create a stabilized interface between the polymer and the surrounding medium, preventing aggregation and improving the long-term stability of the nanostructured material.

The functional properties, particularly the electrical conductivity, are directly linked to the doping efficiency and the ordered arrangement of the polymer chains. The use of a surfactant dopant like this compound can lead to a more ordered polymer morphology, which facilitates charge transport along and between the polymer chains, resulting in higher conductivity. Research on polyaniline doped with DBSA has shown that the morphology, such as the presence of needle-like particles, is directly correlated with higher conductivity. nih.gov

Integration into Coatings and Surface Modification Strategies

The properties of this compound make it a valuable component in the formulation of advanced coatings and for surface modification. Its ability to improve the processability of conducting polymers allows for their incorporation into coating formulations. These conductive coatings can be used for applications such as antistatic coatings, electromagnetic interference (EMI) shielding, and corrosion protection. nih.gov

In surface modification, this compound can be used to alter the surface properties of various substrates. For example, its adsorption onto a metal or metal oxide surface can change the surface from hydrophilic to hydrophobic, which can be beneficial in applications such as anti-fouling or water-repellent coatings. The mechanism of adsorption can involve electrostatic interactions between the sulfonate group and a positively charged surface, or specific chemical interactions. researchgate.net

Furthermore, the integration of this compound-doped polymers into coatings can provide active corrosion protection. The conductive nature of the polymer can passivate the metal surface, while the barrier properties of the coating can prevent the ingress of corrosive species.

Corrosion Inhibition Studies

This compound and related compounds have been investigated for their potential as corrosion inhibitors for various metals and alloys. The inhibitive action is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Evaluation of Inhibitory Effects on Metal Substrates

Studies on similar compounds, such as dodecylamine (B51217) and sodium dodecylbenzenesulfonate, have demonstrated significant corrosion inhibition for metals like carbon steel and aluminum alloys in acidic and neutral environments. researchgate.netresearchgate.net The inhibition efficiency is typically found to increase with the concentration of the inhibitor. The structure of this compound, with its long alkyl chain and aromatic ring, provides a large surface area for effective coverage of the metal surface. The ethylamine part of the molecule can also contribute to the inhibitive effect, as amine groups are known to be effective corrosion inhibitors. Research on phenylamine has shown it to be an effective corrosion inhibitor for stainless steel. researchgate.net

The following table summarizes typical data found in corrosion inhibition studies of similar compounds, which can be considered indicative of the potential performance of this compound.

Inhibitor SystemMetal SubstrateCorrosive MediumInhibition Efficiency (%)
DodecylamineCarbon Steel0.3 M HCl>90% at 125 ppm
Sodium DodecylbenzenesulfonateAZ31 Magnesium Alloy3.5% NaCl>90% at 0.008 M
Phenylamine304 Stainless Steel3 M H₂SO₄up to 97.5%

Mechanistic Investigations of Protective Layer Formation

The formation of a protective layer by this compound on a metal surface is a key aspect of its corrosion inhibition mechanism. This layer acts as a physical barrier, preventing the diffusion of corrosive species such as oxygen and chloride ions to the metal surface. The adsorption process can be either physisorption, involving electrostatic interactions between the charged parts of the molecule and the metal surface, or chemisorption, involving the formation of coordinate bonds between the heteroatoms (oxygen and sulfur) in the sulfonate group, the nitrogen atom in the amine group, and the vacant d-orbitals of the metal atoms. researchgate.net

The hydrophobic dodecyl chains of the adsorbed molecules orient themselves away from the metal surface, creating a non-wettable layer that repels water and further enhances the protective effect. The combination of a strong anchoring group (the sulfonate and amine) and a long hydrophobic tail is a common feature of effective film-forming corrosion inhibitors.

Adsorption Models in Corrosion Inhibition Systems

The adsorption of corrosion inhibitors on a metal surface is often described by various adsorption isotherms. These models relate the amount of adsorbed inhibitor to its concentration in the solution at a constant temperature. The Langmuir adsorption isotherm is frequently used to model the adsorption of dodecylbenzenesulfonate and amine-based inhibitors. researchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule.

The applicability of the Langmuir model suggests that the inhibitor molecules form a uniform protective layer on the metal surface. The standard free energy of adsorption (ΔG°ads) can be calculated from the adsorption isotherm, providing insights into the spontaneity and the nature of the adsorption process (physisorption or chemisorption). researchgate.net

Adsorption and Separation Process Development

The development of adsorption and separation processes is crucial for the application of surfactants in various industrial and environmental contexts. However, for this compound, specific data from experimental studies are absent from the current body of scientific literature.

Fundamental Studies on Adsorbent-Adsorbate Interactions for Surfactant Removal

There are no available fundamental studies investigating the adsorbent-adsorbate interactions of this compound for its removal from aqueous solutions. Research in this area would typically involve:

Characterization of Adsorbent Materials: Studies would need to identify and characterize various potential adsorbents (e.g., activated carbon, zeolites, clays (B1170129), bio-adsorbents) to assess their suitability for adsorbing this compound.

Mechanism of Interaction: Investigations are required to determine the primary mechanisms of interaction, such as electrostatic interactions, van der Waals forces, hydrogen bonding, or hydrophobic interactions, between this compound and different adsorbent surfaces.

Without such fundamental studies, a deep understanding of how to effectively capture this specific surfactant from a medium remains undeveloped.

Kinetics and Thermodynamics of Adsorption onto Novel Sorbents

The efficiency and feasibility of an adsorption process are defined by its kinetics and thermodynamics. For this compound, there is a clear lack of research in this domain.

Kinetics: No studies were found that model the rate of adsorption of this compound onto any sorbent material. Such research would involve applying kinetic models like pseudo-first-order, pseudo-second-order, and intraparticle diffusion models to experimental data to understand the rate-limiting steps of the adsorption process.

Thermodynamics: Similarly, there is no available data on the thermodynamic parameters of this compound adsorption. Thermodynamic studies are essential to determine whether the adsorption process is spontaneous (Gibbs free energy, ΔG°), endothermic or exothermic (enthalpy, ΔH°), and whether it leads to an increase or decrease in randomness at the solid-liquid interface (entropy, ΔS°).

The table below illustrates the type of data that would be generated from such studies, which is currently unavailable for this compound.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for this compound Adsorption (Data Not Available)

ParameterSymbolSignificanceValue
Pseudo-Second-Order Rate Constantk₂ (g/mg·min)Indicates the rate of adsorptionData Not Available
Equilibrium Adsorption Capacityqₑ (mg/g)Maximum amount of adsorbate per unit mass of adsorbentData Not Available
Gibbs Free Energy ChangeΔG° (kJ/mol)Indicates spontaneity of the processData Not Available
Enthalpy ChangeΔH° (kJ/mol)Indicates if the process is exothermic or endothermicData Not Available
Entropy ChangeΔS° (J/mol·K)Indicates the change in randomness at the interfaceData Not Available

Optimization of Adsorption Efficiency for Environmental Remediation

The practical application of an adsorbent for environmental remediation requires the optimization of various operational parameters. For this compound, there are no published studies on the optimization of its removal from wastewater. This research would involve:

Investigating the effect of adsorbent dosage: Determining the minimum amount of adsorbent required for maximum removal efficiency.

Studying the influence of contact time: Establishing the equilibrium time for the adsorption process.

Analyzing the impact of initial surfactant concentration: Understanding how the initial pollutant load affects removal.

Evaluating the role of pH and temperature: Finding the optimal conditions for the adsorption process.

The following table presents an example of the kind of data that would be collected in such optimization studies, which is currently not available for this compound.

Table 2: Hypothetical Optimization Parameters for Adsorption of this compound (Data Not Available)

ParameterRange StudiedOptimal ValueResulting Removal Efficiency (%)
Adsorbent Dosage (g/L)N/AData Not AvailableData Not Available
Contact Time (min)N/AData Not AvailableData Not Available
Initial Concentration (mg/L)N/AData Not AvailableData Not Available
pHN/AData Not AvailableData Not Available
Temperature (°C)N/AData Not AvailableData Not Available

Environmental Research and Degradation Pathways of Alkylbenzenesulfonates

Biodegradation Studies

Biodegradation is a key process in the removal of alkylbenzenesulfonates from the environment. It involves the breakdown of these complex organic molecules by microorganisms into simpler, less harmful substances.

The biodegradation of linear alkylbenzene sulfonates (LAS) has been observed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: Under aerobic conditions, the biodegradation of LAS is a well-documented process. Studies in seawater have shown that the degradation of C12-LAS (a dodecylbenzene (B1670861) sulfonate) can exceed 99%. researchgate.netnih.gov The process is initiated by the terminal oxidation of the alkyl chain, followed by a stepwise shortening of the chain via beta-oxidation. This sequence of reactions leads to the formation of intermediate products known as sulfophenylcarboxylic acids (SPCs). nih.gov These intermediates are then further degraded, ultimately leading to the opening of the benzene (B151609) ring and complete mineralization into carbon dioxide, water, and sulfate. nih.gov The entire process requires a consortium of bacteria, as different enzymatic capabilities are needed to break down the structurally diverse intermediates. hibiscuspublisher.com

Anaerobic Degradation: For a long time, LAS was considered resistant to biodegradation under anaerobic conditions. nih.gov However, more recent research has demonstrated that LAS can be biodegraded in anaerobic environments, such as in specialized bioreactors. nih.govnih.gov In one study using an upflow anaerobic sludge blanket (UASB) reactor, a 37% biodegradation of C12-LAS was achieved under thermophilic conditions. nih.gov Another study utilizing anaerobic fluidized bed reactors reported LAS removal efficiencies as high as 99% (±2%). nih.gov The anaerobic pathway is distinct from the aerobic one and can involve the production of different intermediates, such as benzaldehyde. nih.gov Successful anaerobic degradation relies heavily on the presence of robust microbial consortia and suitable reactor conditions that enhance the bioavailability of the surfactant. nih.govnih.gov

The molecular structure of an alkylbenzenesulfonate plays a critical role in its susceptibility to microbial degradation. The key structural feature influencing biodegradability is the configuration of the alkyl chain.

Linear Alkylbenzene Sulfonates (LAS): These compounds feature a straight, unbranched alkyl chain. This linear structure is readily attacked by microbial enzymes, particularly at the end of the chain. This accessibility allows for a process known as omega-oxidation, which initiates the breakdown of the molecule. Because of their high biodegradability, LAS replaced their branched-chain counterparts in detergent formulations starting in the 1960s due to environmental concerns. hibiscuspublisher.com

Branched Alkylbenzene Sulfonates (BAS): These earlier surfactants have a highly branched alkyl chain, specifically a propylene (B89431) tetramer structure. hibiscuspublisher.com The extensive branching sterically hinders the microbial enzymes, making it very difficult for them to access and break down the alkyl chain. This resistance to degradation led to significant environmental problems, such as the formation of persistent foam in rivers and lakes where wastewater was discharged. hibiscuspublisher.com While largely phased out of household products, BAS may still be used in some specific industrial or agricultural applications. hibiscuspublisher.com

The transition from BAS to LAS represents a significant early success in designing chemicals for improved environmental compatibility.

The complete biodegradation of alkylbenzenesulfonates is not typically accomplished by a single microbial species but rather by a community of different microorganisms working together, known as a microbial consortium. hibiscuspublisher.commdpi.com

These consortia possess a diverse pool of enzymes capable of sequentially breaking down the parent surfactant molecule and the various intermediates formed during the degradation process. hibiscuspublisher.com Studies have identified a broad diversity of bacteria in environments where LAS degradation occurs, with microorganisms from phyla such as Bacteroidetes, Firmicutes, Actinobacteria, and Proteobacteria playing a role. nih.gov

Bioremediation leverages these natural microbial processes to clean up contaminated environments. hibiscuspublisher.com This can involve:

Natural Attenuation: Relying on the native microbial populations in soil or water to degrade the contaminant over time.

Biostimulation: Adding nutrients or other substances to a contaminated site to stimulate the growth and activity of indigenous microorganisms capable of degrading the target pollutant.

Bioaugmentation: Introducing specific, highly efficient microbial strains or consortia to a contaminated site to enhance the degradation rate. nih.gov

Engineering microbial consortia, either by enriching them from a specific environment (top-down approach) or by combining specific known strains (bottom-up approach), is an active area of research to create more robust and efficient systems for bioremediation. mdpi.comnih.govfrontiersin.org Such consortia have shown promise in degrading a variety of complex pollutants. frontiersin.org

Research Findings on Alkylbenzenesulfonate Biodegradation
ConditionCompoundKey FindingRemoval/Degradation EfficiencyReference
Aerobic (Seawater)C12-LASDegradation exceeds 99%, forming SPC intermediates which also fully degrade.>99% nih.gov
Anaerobic (Fluidized Bed Reactor)LASDemonstrated high removal efficiency is possible under anaerobic conditions with appropriate microbial consortia.99% (±2%) nih.gov
Anaerobic (UASB Reactor)C12-LASAchieved 37% biodegradation with LAS as the sole carbon source under thermophilic conditions.37% nih.gov

Advanced Oxidation Processes (AOPs) for Degradation

For wastewater streams with high concentrations of surfactants or containing recalcitrant forms, physical and chemical methods known as Advanced Oxidation Processes (AOPs) offer an alternative to biological treatment. These methods are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), which can rapidly oxidize a broad range of organic pollutants. mdpi.com

Photocatalytic degradation is an AOP that utilizes light energy (such as UV or solar) to activate a semiconductor catalyst, leading to the formation of reactive oxygen species (ROS) that degrade pollutants.

The most common mechanism involves a catalyst like titanium dioxide (TiO2). When illuminated with light of sufficient energy, the catalyst becomes excited, generating an electron-hole pair. These charge carriers react with water and oxygen to produce powerful oxidizing agents, including hydroxyl radicals (•OH). mdpi.com These radicals then attack the dodecylbenzenesulfonate molecule.

Research on the Fe(III)-photoinduced degradation of dodecylbenzenesulfonate (DBS) showed that irradiation of a solution containing the surfactant and Fe(III) ions generated •OH radicals. nih.gov These radicals were responsible for the disappearance of DBS, with the degradation rate being higher at shorter wavelengths. nih.gov The initial attack by the hydroxyl radicals preferentially occurs on the alkyl chain at the carbon atom adjacent to the benzene ring. nih.gov Other studies have also shown that processes utilizing UV light in combination with H2O2 or catalysts can effectively break the alkyl chain of DBS. nih.gov

Electrochemical oxidation is another AOP that uses electrical energy to drive the degradation of pollutants. In this process, a wastewater stream is passed through an electrolytic cell containing an anode and a cathode. At the anode surface, highly potent oxidizing agents are generated, either through the direct oxidation of the pollutant or, more commonly, through the electrolysis of water to produce hydroxyl radicals. koreascience.kr

Studies using durable anodes like boron-doped diamond (BDD) or platinum have demonstrated the effective degradation of sodium dodecylbenzenesulfonate (SDBS). koreascience.krresearchgate.net The process can mineralize the surfactant, significantly reducing the Total Organic Carbon (TOC) of the solution. researchgate.net One study found that introducing Yttrium(III) oxide (Y2O3) particles into a system with a Pt anode dramatically improved the decomposition rate of SDBS from 21% to 99%. koreascience.kr A proposed mechanism for the degradation of SDBS involves an initial desulfonation step, followed by the opening of the aromatic ring. nih.gov The efficiency of electrochemical oxidation can be influenced by factors such as the electrode material, pH, and the initial concentration of the surfactant. researchgate.net

Summary of Advanced Oxidation Processes for Dodecylbenzenesulfonate Degradation
AOP MethodKey Mechanism/ReagentEfficiency/Key ResultReference
PhotocatalysisFe(III)-photoinduced generation of •OH radicalsDegradation driven by •OH attack on the alkyl chain. Rate increases with shorter wavelengths. nih.gov
Electrochemical OxidationPt anode with Y₂O₃ particlesDecomposition rate of SDBS improved from 21% to 99%. koreascience.kr
Electrochemical OxidationBoron-Doped Diamond (BDD) AnodeEffective mineralization (TOC removal) of SDBS. researchgate.net
Solar Thermo-electrochemical Process (STEP)Combined solar thermal and electrochemical effectsDegradation occurs via desulfonation followed by aromatic-ring opening. nih.gov

Identification and Analysis of Degradation Intermediates

The biodegradation of ethylamine (B1201723) dodecylbenzenesulfonate, a member of the linear alkylbenzene sulfonate (LAS) class of surfactants, proceeds through a series of intermediate compounds before complete mineralization. The primary pathway for the breakdown of the alkyl chain is initiated by the omega-oxidation of the terminal methyl group, followed by sequential beta-oxidation. This process results in the shortening of the alkyl chain by two carbon units at each step, leading to the formation of a family of sulfophenyl carboxylates (SPCs). researchgate.net

The identification and analysis of these degradation intermediates are crucial for understanding the complete environmental degradation pathway of the parent compound. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique employed for the sensitive determination of these intermediates in environmental matrices such as sewage effluent and river water. researchgate.net Solid-phase extraction (SPE) is often used as a pre-concentration and sample clean-up step to isolate LAS and their degradation products from complex environmental samples. researchgate.net

Studies on similar dodecylbenzene sulfonates have identified several key degradation intermediates. Through mass spectrometry, researchers have detected the formation of macromolecular degraded products which are subsequently broken down into smaller molecules. nih.gov For instance, the degradation of sodium dodecylbenzene sulfonate has been shown to produce intermediates such as sodium benzoate, benzoic acid, and 4-hydroxybenzenesulfonic acid. nih.gov The initial oxidation of the alkyl chain leads to the formation of carboxylated intermediates, which are then further degraded. The ultimate degradation can lead to the opening of the benzene ring, resulting in the formation of smaller aliphatic acids like acetic acid and succinic acid. nih.gov

The analytical methods used allow for the separation and quantification of various isomers and homologues of both the parent compound and its degradation intermediates. researchgate.net This level of detailed analysis is essential for accurately assessing the rate and extent of biodegradation in different environmental compartments.

Below is a table summarizing the typical degradation intermediates identified during the breakdown of dodecylbenzene sulfonates and the analytical techniques used for their detection.

Degradation IntermediateCommon Analytical Techniques
Sulfophenyl carboxylates (SPCs)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) researchgate.netresearchgate.net
Benzoic AcidMass Spectrometry nih.gov
4-Hydroxybenzenesulfonic AcidMass Spectrometry nih.gov
Acetic AcidMass Spectrometry nih.gov
Succinic AcidMass Spectrometry nih.gov

Environmental Fate and Transport Modeling

The environmental fate and transport of ethylamine dodecylbenzenesulfonate are governed by a combination of physical, chemical, and biological processes that determine its distribution and persistence in the environment. cdc.gov Mathematical models are essential tools for predicting the concentrations and movement of such chemicals in various environmental compartments, including rivers, lakes, and soil. researchgate.netresearchgate.net

Key processes influencing the environmental fate of alkylbenzene sulfonates include biodegradation, adsorption to sediment and suspended particulate matter, and precipitation. nih.gov Biodegradation is a significant removal mechanism, with half-lives in soil reported to be in the range of 7 to 22 days for linear alkylbenzene sulfonates. researchgate.net

Environmental fate and transport models, such as AIST-SHANEL, can be used to estimate chemical concentrations in river basins. researchgate.net These models incorporate data on river flow, basin characteristics, and the physicochemical properties of the chemical to predict its environmental distribution. researchgate.net For transport in sediment, the convection-dispersion equation is a fundamental model used to describe the movement of solutes. nih.gov

The transport of this compound can be significantly influenced by its interaction with other environmental components. For example, studies have shown that the presence of multi-walled carbon nanotubes can increase the adsorption of sodium dodecyl benzene sulfonate to riverine sediment, thereby retarding its transport. nih.gov This highlights the importance of considering the complete environmental matrix when modeling the fate and transport of these compounds.

The following table outlines key parameters used in environmental fate and transport models for alkylbenzene sulfonates.

Model ParameterDescriptionRelevance to this compound
Biodegradation Rate The rate at which the compound is broken down by microorganisms.A primary mechanism for removal from aquatic and terrestrial environments. researchgate.netnih.gov
Adsorption Coefficient (Kd) A measure of the compound's tendency to bind to soil or sediment particles.Influences the partitioning between water and solid phases, affecting transport. nih.gov
Retardation Factor (R) A measure of how much the transport of a solute is slowed down by adsorption.Quantifies the effect of sediment interaction on the compound's mobility. nih.gov
Half-life (t1/2) The time required for the concentration of the compound to decrease by half.Indicates the persistence of the compound in a specific environmental compartment. researchgate.net

The application of these models, supported by robust analytical data on degradation, provides a comprehensive understanding of the environmental behavior of this compound, aiding in the assessment of its potential environmental impact.

Analytical and Characterization Techniques for Dodecylbenzenesulfonate Species

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are fundamental in providing information about the molecular structure and concentration of dodecylbenzenesulfonate species by measuring the interaction of the molecules with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in dodecylbenzenesulfonate molecules. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. For dodecylbenzenesulfonate, key absorptions correspond to the vibrations of the sulfonate group, the aromatic ring, and the alkyl chain.

Key Research Findings:

Studies on sodium dodecylbenzenesulfonate (SDBS), a closely related compound, show characteristic peaks in the regions of 2800-2900 cm⁻¹ (C-H stretching from the alkyl chain) and 800-900 cm⁻¹ (aromatic C-H bending). researchgate.net

The ionic sulfonate group (SO₃⁻) typically shows strong, characteristic absorption bands. researchgate.net For instance, in dodecylbenzenesulfonic acid-doped materials, S=O stretching vibrations are observed between 1030–1060 cm⁻¹. acs.org

Other significant peaks include those for C-H vibrations and C-O-C bonds if such functionalities are present in the sample matrix. researchgate.net

Below is a table summarizing the characteristic FTIR absorption bands for dodecylbenzenesulfonate species.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3000–3200C-H StretchingAromatic Ring acs.org
2800–2950C-H StretchingAlkyl Chain (CH₂, CH₃) researchgate.net
1570–1660C=C StretchingAromatic Ring acs.org
1163Asymmetric SO₃⁻ StretchingSulfonate (SO₃⁻) researchgate.net
1030–1060Symmetric S=O StretchingSulfonate (SO₃⁻) acs.org
800-900C-H Bending (Out-of-plane)Aromatic Ring researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of dodecylbenzenesulfonate in aqueous solutions. The technique relies on the absorption of UV or visible light by the benzene (B151609) ring chromophore within the molecule. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Key Research Findings:

UV-Vis spectra of sodium dodecylbenzenesulfonate (SDBS) exhibit two primary absorption bands around 194 nm and 225 nm, with a weaker band at approximately 260 nm. researchgate.net

The method is recognized as simple, rapid, precise, and inexpensive for determining the concentration of dodecylbenzenesulfonate. researchgate.netnih.gov

A linear relationship has been established between the absorbance measured at 222.5 nm and the concentration of dodecylbenzenesulfonate (DBS), forming a reliable basis for quantification. researchgate.netresearchgate.net This allows for precise estimation even in the presence of dissolved organic matter by using measurements at multiple wavelengths. researchgate.netresearchgate.net

The primary absorption bands for dodecylbenzenesulfonate are detailed in the table below.

Band NameApproximate Wavelength (λmax)Electronic TransitionReference
K₁~194 nmπ → π researchgate.net
K₂~225 nmπ → π researchgate.net
B~260 nmπ → π* (Benzene Ring) researchgate.net

Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations through inelastic scattering of monochromatic light. While standard Raman has its applications, Surface-Enhanced Raman Spectroscopy (SERS) offers significantly higher sensitivity, making it a powerful tool for trace detection. youtube.com

Key Research Findings:

SERS achieves signal enhancement factors of up to 10¹¹ by adsorbing the analyte onto metallic nanostructures (typically gold or silver), which support localized surface plasmon resonance. youtube.comyoutube.com This allows for the detection of very low concentrations, potentially down to the single-molecule level.

The technique is highly selective, providing a unique vibrational fingerprint for the target molecule, which is useful for identifying specific compounds in complex mixtures. youtube.com

While specific SERS studies on ethylamine (B1201723) dodecylbenzenesulfonate are not widespread, the technique's proven success in detecting other organic molecules, including illicit drugs and pesticides, demonstrates its potential applicability. nih.govyoutube.com It could be used for trace-level detection of dodecylbenzenesulfonate species in environmental samples or for quality control. nih.gov

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating the components of a mixture, allowing for the individual identification and quantification of dodecylbenzenesulfonate isomers, as well as any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of dodecylbenzenesulfonate species. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is typically employed.

Key Research Findings:

Separation of Isomers: Dodecylbenzenesulfonate is a mixture of isomers differing in the alkyl chain length and the attachment point of the benzene ring to the chain. HPLC methods using C8 or C18 columns can separate these isomers. researchgate.netscielo.br Polymer-based reversed-phase columns are also used and can separate homologs by alkyl chain length without resolving positional isomers, which can simplify quantification. shodex.com

Mobile Phase: The mobile phase typically consists of an acetonitrile (B52724) or methanol (B129727) and water gradient. scielo.brsielc.com Modifiers such as phosphoric acid, sodium perchlorate, or formic acid (for mass spectrometry compatibility) are often added to improve peak shape and resolution. sielc.comsielc.com

Detection: UV detection is common, leveraging the chromophore of the benzene ring. scielo.br Fluorescence detection can also be used, offering higher sensitivity. researchgate.net

Analysis of Counter-ion: For ethylamine dodecylbenzenesulfonate, the ethylamine cation can be analyzed separately using cation chromatography with a column like the IC YS-50. shodex.com

The table below summarizes typical HPLC conditions for dodecylbenzenesulfonate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is not suitable for the analysis of the intact, non-volatile this compound salt. However, it is an exceptionally sensitive and specific method for identifying volatile impurities, precursors, and degradation products.

Key Research Findings:

Analysis of Precursors: The volatile precursor, dodecylbenzene (B1670861), can be analyzed by GC-MS using a non-polar capillary column like a DB-1 or DB-5 type with temperature programming. chromforum.org

Analysis of Degradation Products: The biodegradation of dodecylbenzenesulfonate involves the shortening of the alkyl chain and eventual breakdown of the aromatic ring. rsc.orgresearchgate.net GC-MS is a powerful tool for identifying these smaller, more volatile degradation intermediates.

Detection of Genotoxic Impurities: A critical application of GC-MS is the trace-level analysis of potential genotoxic impurities (GTIs) that may arise during synthesis, such as alkyl esters of sulfonic acids. sci-hub.se Methods have been developed to detect impurities like methyl, ethyl, and isopropyl p-toluene sulfonates in drug substances. orientjchem.org A GC-MS method using a capillary column and operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode provides the high sensitivity needed to detect these impurities at parts-per-million (ppm) levels. sci-hub.seorientjchem.org

The table below outlines typical GC-MS conditions for analyzing related impurities.

Microscopic and Surface Analysis Techniques

Microscopic and surface-sensitive techniques are indispensable for characterizing the structure of this compound from the micrometer to the nanometer scale. They reveal details about particle morphology, self-assembled structures, and the elemental composition of surfaces.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FE-SEM), are powerful techniques for investigating the surface topography and morphology of solid materials. In these methods, a focused beam of electrons is scanned across a sample, and the resulting signals—primarily secondary electrons—are collected to form an image. FE-SEM utilizes a field emission gun as its electron source, which provides a more focused and coherent electron beam, enabling significantly higher spatial resolution (down to 1-5 nanometers) compared to conventional SEM. youtube.com This enhanced resolution is particularly valuable for imaging fine surface details and nanostructures. youtube.com

For the analysis of this compound in its solid (e.g., powder or flake) form, SEM and FE-SEM can provide detailed information about:

Particle Size and Shape: The techniques can visualize the size distribution, shape, and surface texture of the individual particles or agglomerates.

Morphology of Composites: If this compound is incorporated into a composite material, such as a polymer or hydrogel, SEM can reveal how it is dispersed and integrated within the matrix. For instance, studies on sodium dodecylbenzene sulfonate (SDBS) in composites have used SEM to visualize the resulting structure. researchgate.net

Surface Features: FE-SEM, with its superior surface sensitivity, can reveal fine details on the particle surfaces, such as pores or smaller adhered structures, which can influence the material's bulk properties. youtube.commdpi.com

Sample preparation for non-conductive materials like organic salts typically involves coating the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charge accumulation from the electron beam. nih.gov The choice between SEM and FE-SEM depends on the required resolution, with FE-SEM being the preferred method for nanoscale morphological characterization. youtube.commdpi.com

Table 1: Morphological Analysis of Dodecylbenzenesulfonate and Related Surfactants using SEM/FE-SEM
TechniqueSampleObserved FeaturesTypical MagnificationReference Finding
SEMSodium Dodecylbenzene Sulfonate (SDBS) / Expanded Graphite (B72142) CompositeWorm-like structure of graphite consisting of loosely packed platelets with an interparticle porous structure.~500x - 2000xSEM images showed the porous, platelet-like structure of the composite material. researchgate.net
FE-SEMHydrogel containing SDBSUsed to gain insight into the composition and properties of the hydrogel structure incorporating the surfactant.VariableFE-SEM was employed to analyze the morphology and properties of hydrogels synthesized with SDBS. researchgate.net
FE-SEMGeneric Nanomaterials/PolymersHigh-resolution surface topography, fine structural details, and phase distribution at the nanoscale.Up to 1,000,000xFE-SEM provides superior resolution for detailed visualization of polymer morphology and nanostructures compared to conventional SEM. youtube.com

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of internal structures at the nanoscale. uq.edu.au In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed based on the interaction of the electrons with the sample. uq.edu.au This technique is crucial for studying the self-assembly of surfactants like this compound in solution.

Key applications of TEM in the characterization of dodecylbenzenesulfonate species include:

Visualization of Micelles and Vesicles: Surfactant molecules in solution can self-assemble into various nanostructures, such as spherical or cylindrical micelles and vesicles. TEM, particularly Cryogenic TEM (cryo-TEM), is the premier technique for directly imaging these aggregates. nih.govnih.gov Cryo-TEM, where the sample is flash-frozen in its native state, is preferred for soft matter as it minimizes artifacts that can be introduced by drying or staining. nih.govnih.gov

Morphology of Nanoparticles: When used as a stabilizer or template in the synthesis of nanoparticles, TEM can characterize the resulting particle size, shape, and dispersion. researchgate.net

Internal Structure: For solid samples, TEM can reveal information about crystallinity and internal structural details if the sample can be prepared as a sufficiently thin section. uq.edu.au

Sample preparation is critical for TEM. For imaging self-assembled structures, the sample is typically applied to a TEM grid. Negative staining can be used to enhance contrast, but cryo-TEM is the most reliable method for preserving the native morphology of soft materials like surfactant aggregates. nih.govresearchgate.netdovepress.com

Table 2: Nanostructural Analysis of Surfactant Systems using TEM
TechniqueSample SystemObserved FeaturesKey FindingsReference Finding
TEM (Negative Staining)Cobalt nanoparticles prepared in an O/W microemulsion with a surfactantSmall, spherical, and uniformly distributed nanoparticles.Particle size was uniform at approximately 3 nm.TEM analysis confirmed that the microemulsion system was effective in controlling the size and morphology of the synthesized nanoparticles. researchgate.net
Cryo-TEMSelf-assembling soft matter (e.g., surfactant solutions)Native structures like vesicles and micelles without artifacts from drying or staining.Cryo-TEM is the most suitable technique for studying soft matter systems, providing the highest resolution and most accurate representation of the sample.The use of cryo-TEM is highly recommended to avoid misinterpretation and artifacts common with drying or staining methods for soft materials. nih.govnih.gov
TEMTrans-resveratrol-loaded transfersomes (vesicular systems with surfactant)Generally spherical shape characteristic of well-formed vesicular structures.The morphology of the vesicles could be clearly evaluated, showing well-defined edges.TEM was used to evaluate the morphology and architecture of the transfersomes, revealing their spherical shape. dovepress.com

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that generates high-resolution, three-dimensional images of a sample's surface. nih.gov It works by scanning a sharp tip at the end of a flexible cantilever across the surface. The forces between the tip and the sample (such as van der Waals forces) cause the cantilever to deflect, and this deflection is measured to create a topographic map. nih.gov AFM is exceptionally well-suited for studying the surface morphology of materials like this compound under various conditions, including in liquid environments. rsc.org

AFM can be used to investigate:

Self-Assembled Monolayers: When deposited on a substrate, this compound can form ordered structures, such as monolayers or bilayers. AFM can image these structures with molecular resolution, providing information on molecular packing and orientation.

Micelle Structure: AFM can visualize surfactant micelles adsorbed onto a surface, revealing their shape, size, and aggregation state. rsc.org

Nanomechanical Properties: Beyond topography, AFM can operate in modes that measure mechanical properties like adhesion and stiffness. Force spectroscopy, where the tip is pushed into and retracted from the surface, can probe the nanomechanics of surfactant assemblies. rsc.orgyoutube.com

A significant advantage of AFM is its ability to operate in aqueous solutions, allowing for the in-situ study of surfactant self-assembly and other dynamic processes at the solid-liquid interface under physiologically relevant conditions. youtube.com

Table 3: Surface and Nanomechanical Analysis of Surfactant Assemblies by AFM
AFM ModeSample SystemMeasured PropertiesKey FindingsReference Finding
Frequency-Modulation AFM (FM-AFM)Cetyltrimethylammonium chloride (CTAC) micelles on graphite3D hydration structures, surface charge, micelle formation/disruption forces.Force curves revealed distinct regimes corresponding to electrostatic forces, elastic compression, and micelle disruption.FM-AFM can disclose the nanomechanics of micelle formation and disruption processes in solution. rsc.org
Tapping ModeDNA minicirclesConformational heterogeneity of DNA structures.AFM can image large populations of individual molecules to determine their conformational landscape.AFM is a powerful tool for the structural characterization of single biomolecules with nanoscale resolution. nih.gov
Lateral Force MicroscopySelf-assembled double-chain quaternary ammonium (B1175870) surfactant monolayers on micaFrictional properties of the monolayers.Frictional forces correlated with the surfactant's chemical composition, chain length, and monolayer structure.AFM can establish a direct relationship between the frictional properties and molecular properties of thin films. capes.gov.br

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the material.

For this compound, XPS is an ideal tool to:

Confirm Elemental Composition: It can verify the presence of all expected elements—carbon (C), oxygen (O), nitrogen (N), and sulfur (S)—on the sample surface.

Determine Chemical State: XPS provides information about the oxidation state and local chemical environment of an element. This is particularly useful for confirming that the sulfur is present in the form of a sulfonate (R-SO₃⁻) group. The binding energy of the S 2p photoelectron peak for sulfonates is characteristically found at higher energies (around 166-170 eV) compared to sulfides or thiols. researchgate.netresearchgate.net

Surface Purity Analysis: The technique can detect surface contaminants that may not be visible with other methods.

XPS analysis provides a fingerprint of the surface chemistry, confirming the identity and integrity of the this compound compound.

Table 4: Representative XPS Binding Energies for a Sulfonate Species
ElementOrbitalTypical Binding Energy (eV)Inferred Chemical StateReference Finding
SulfurS 2p~166 - 170 eVSulfonate group (-SO₃H or -SO₃⁻)The S 2p peak in this range is a clear indicator of the presence of sulfonate groups. researchgate.netresearchgate.net
CarbonC 1s~285 eVAliphatic/Aromatic C-C, C-HThe main C 1s peak is typically assigned to hydrocarbon chains and aromatic rings. kombyonyx.com
NitrogenN 1s~400 - 402 eVAmmonium/Amine group (R-NH₃⁺ / R-NH₂)The N 1s binding energy would confirm the presence of the ethylamine cation.
OxygenO 1s~532 - 533 eVSulfonate group (S-O)The O 1s peak corresponds to the oxygen atoms in the sulfonate headgroup.

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are used to measure changes in a material's physical properties as a function of temperature. These methods are critical for determining the operational limits and thermal stability of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). unca.edu The resulting data, typically plotted as mass percentage versus temperature, provides a quantitative measure of the material's thermal stability and decomposition profile. unca.edumdpi.com

For this compound, TGA is used to determine:

Decomposition Temperature (T_onset): The temperature at which the material begins to lose mass due to decomposition. This is a key parameter for assessing thermal stability. mdpi.com

Decomposition Profile: The TGA curve can reveal if the decomposition occurs in single or multiple steps. For an ionic salt like this compound, separate decomposition steps might be observed for the ethylamine cation and the dodecylbenzenesulfonate anion.

Effect of Atmosphere: Performing TGA in an inert atmosphere (like nitrogen) versus an oxidative atmosphere (like air) can show the material's susceptibility to oxidation. Many organic salts show lower decomposition temperatures in air. nih.gov

Residual Mass: The amount of material remaining at the end of the experiment provides information about the formation of non-volatile residues, such as char.

Studies on related compounds like sodium dodecylbenzene sulfonate (SDBS) and other linear alkylbenzene sulfonate (LAS) salts show that decomposition typically begins at temperatures above 200 °C, with significant mass loss occurring between 300 °C and 500 °C. acs.orgresearchgate.netajol.info The thermal stability is influenced by the nature of both the cation and the anion. mdpi.comacs.org

Table 5: Thermal Decomposition Data for Dodecylbenzenesulfonate and Related Salts from TGA
CompoundAtmosphereOnset Decomposition Temp (T_onset)Temperature of Max. Weight Loss (T_peak)Key FindingsReference Finding
Waste Linear Alkylbenzene Sulfonate (LAS)Nitrogen~200 °CN/AHeating at 250 °C for 2 hours resulted in a mass reduction to 65.3%.The process converted the viscous liquid into a solid material with reduced sulfur content. acs.orgacs.org
Sodium Dodecylbenzene Sulphonate (SDBS)Air~300-400 °CN/ASDBS displays a weight loss of around 49.1% at 600°C.SDBS is more thermally stable than some polymers like polypropylene. researchgate.net
Fe(III) Dodecylbenzene Sulfonate ComplexOxygen285 °CN/AThe iron complex was stable until 285 °C.The complexation with iron provides significant thermal stability. ajol.info
Phosphonium Ionic Liquid [P₄,₄,₄,₈][BMB]Nitrogen403 °C~430 °CDecomposition occurs in a single step.The same ionic liquid decomposed at a lower temperature (305 °C) in air, showing the effect of oxidation. nih.gov
Poly(sodium vinylsulfonate)Nitrogen / Air~200 °C (first stage)N/ADegradation occurs in three stages, with ~55% of the mass remaining at 600°C.The polymer exhibits high char yield, suggesting intumescent behavior. marquette.edu

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. netzsch.comnih.gov This method is instrumental in studying the thermal properties of materials, including phase transitions such as melting and glass transitions. netzsch.com In the context of surfactant formulations, DSC can be utilized to assess the purity and polymorphic form of the compound and to detect interactions between the surfactant and other components in a mixture. nih.gov

A hypothetical application of DSC could involve analyzing the interaction between this compound and a polymer matrix. The presence of the surfactant might alter the glass transition temperature (Tg) of the polymer or induce phase separation, both of which would be detectable by DSC.

Electrochemical and Colloid Chemistry Measurements

Conductivity measurements are a fundamental and widely used method for determining the critical micelle concentration (CMC) of ionic surfactants. The principle behind this technique is the change in the molar conductivity of a surfactant solution as a function of its concentration. Below the CMC, the surfactant exists primarily as individual ions, and the conductivity increases linearly with concentration. Upon reaching the CMC, the surfactant ions begin to aggregate into micelles. This aggregation leads to a decrease in the slope of the conductivity versus concentration plot because the mobility of the larger, charged micelles is lower than that of the individual surfactant ions, and the counterions become partially associated with the micelles.

The CMC is identified as the concentration at which this break in the slope occurs. researchgate.net Studies on sodium dodecylbenzenesulfonate (SDBS) have demonstrated the effectiveness of this technique. For example, the CMC of SDBS in aqueous solutions has been determined at various temperatures using conductivity measurements. eiu.edu In some cases, a second, less distinct break in the conductivity plot may be observed at higher concentrations, which is attributed to a second CMC, indicating a structural transition of the micelles, for instance, from spherical to rod-like. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecylbenzenesulfonate (SDBS) Determined by Conductivity Measurements at 25°C

Researcher/SourceCMC (M)
Shah et al. researchgate.net0.37 x 10⁻³
Zhu, X. eiu.edu1.62 x 10⁻³
Furton & Norelus beloit.edu~1.6 x 10⁻³

This table presents illustrative data for SDBS to demonstrate the application of conductivity measurements.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. The zeta potential is the electric potential in the interfacial double layer at the location of the slipping plane versus a point in the bulk fluid away from the interface.

For surfactant micelles, the zeta potential provides information about their surface charge and the stability of the micellar solution. A high absolute zeta potential value (e.g., > ±30 mV) indicates significant electrostatic repulsion between micelles, which leads to a stable, non-aggregating system. In the context of this compound, which is an anionic surfactant, the micelles would be negatively charged, and the zeta potential would be negative. The magnitude of the zeta potential would be influenced by factors such as the concentration of the surfactant, the ionic strength of the solution, and the pH. While specific zeta potential data for this compound is not provided in the search results, this technique is fundamental for characterizing the electrostatic properties of its micellar solutions.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-intrusive technique used to study the electrochemical properties of a wide range of materials and interfaces. It works by applying a small amplitude AC potential to the system and measuring the resulting current. By varying the frequency of the applied potential, a complex impedance spectrum is obtained, which can be modeled using equivalent electrical circuits to extract information about the system's physical and chemical properties.

In the realm of surfactant science, EIS is particularly useful for characterizing interfacial phenomena, such as the formation and properties of adsorbed surfactant layers at electrode-electrolyte interfaces and the behavior of microemulsions and reverse micelles. researchgate.net For instance, EIS has been employed to investigate the conductivity and structure of reverse micellar systems, where changes in the impedance spectra can be correlated with variations in micelle size, water content, and interactions between components. researchgate.net The technique can provide insights into processes like ion transport across interfaces and the dielectric properties of interfacial films. Although specific EIS studies on this compound were not found, the methodology would be applicable to investigate its interfacial behavior in systems like emulsions and foams.

Surface Rheology and Tensiometry for Interfacial Dynamics

Surface rheology and tensiometry are essential techniques for characterizing the dynamic properties of surfactant-laden interfaces. Tensiometry measures the interfacial tension (IFT) between two immiscible phases (e.g., air-water or oil-water), while surface rheology probes the response of the interface to deformation.

Dynamic tensiometry can be used to study the kinetics of surfactant adsorption to an interface. The rate at which the IFT decreases is related to the diffusion of surfactant molecules from the bulk solution to the interface and their subsequent arrangement. Profile analysis tensiometers, which analyze the shape of a pendant drop or bubble, are commonly used for these measurements. bohrium.com

Surface dilational rheology, often studied using oscillating drop or bubble methods, measures the viscoelastic properties of the interface. researchgate.net A sinusoidal perturbation of the interfacial area is applied, and the resulting change in interfacial tension is measured. bohrium.com This provides the dilational viscoelastic modulus, which is a measure of the interface's ability to resist expansion or compression. Studies on sodium dodecylbenzenesulfonate have shown that the dilational viscoelasticity is dependent on the surfactant concentration and the presence of electrolytes like NaCl. bohrium.com These properties are critical for the stability of foams and emulsions, as a viscoelastic interface can better withstand mechanical stresses.

Table 2: Illustrative Interfacial Properties of Dodecylbenzenesulfonate Solutions

PropertyDescriptionSignificance
Equilibrium Interfacial Tension The steady-state interfacial tension achieved after the interface is saturated with surfactant molecules.Indicates the surfactant's efficiency in reducing interfacial energy.
Dynamic Interfacial Tension The time-dependent interfacial tension as surfactant adsorbs to a newly created interface. researchgate.netReflects the kinetics of surfactant adsorption.
Dilational Viscoelastic Modulus A complex quantity representing the elastic and viscous response of the interface to changes in area. researchgate.netCrucial for the stability of foams and emulsions against rupture and coalescence.

Fluorescence Probe Techniques for Micellar Characterization

Fluorescence probe techniques are highly sensitive methods used to investigate the microenvironment of surfactant micelles and to determine their aggregation properties. These techniques utilize fluorescent molecules (probes) whose spectroscopic properties (e.g., emission intensity, wavelength, and lifetime) are sensitive to the polarity of their surroundings.

Pyrene (B120774) is a commonly used fluorescent probe for studying micellization. nih.gov In aqueous solution, pyrene has a characteristic fluorescence spectrum. However, when it is incorporated into the hydrophobic core of a micelle, the fine structure of its emission spectrum changes. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment. A lower I₁/I₃ ratio indicates a more nonpolar environment, confirming the partitioning of pyrene into the micellar core. This change can be used to determine the CMC.

Furthermore, at higher concentrations, pyrene can form excited-state dimers called excimers, which have a broad, structureless emission at a longer wavelength than the monomer. The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) can provide information about micelle size and fluidity. nih.gov Time-resolved fluorescence can yield even more detailed information on the internal dynamics of micelles. nih.gov Other fluorescent probes, such as 5-dodecanoylaminofluorescein, have also been used to determine the CMC of various detergents through fluorescence anisotropy measurements. nih.gov

These techniques have been applied to study dodecylbenzenesulfonate systems to understand micelle formation and structure. mdpi.com For instance, pyrene fluorescence has been used to determine the aggregation number of surfactant monomers in dodecylbenzenesulfonate micelles. mdpi.com

Computational and Theoretical Investigations of Ethylamine Dodecylbenzenesulfonate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a virtual microscope to observe molecular-level phenomena. For surfactants like dodecylbenzenesulfonate, MD simulations are invaluable for exploring how individual molecules aggregate and interact with their environment.

MD simulations have been instrumental in visualizing how dodecylbenzenesulfonate molecules behave at various interfaces, such as air/water, oil/water, and solid/liquid. Simulations show that surfactant molecules rapidly adsorb at these interfaces, orienting themselves to minimize free energy. pku.edu.cnresearchgate.net The hydrophobic dodecylbenzene (B1670861) tail avoids water, while the hydrophilic sulfonate headgroup remains in contact with the aqueous phase. jlu.edu.cn

At an oil/water interface, the lipophilic tails of the surfactant molecules penetrate the oil phase, while the hydrophilic heads are stretched into the water phase. jlu.edu.cn Studies on silica (B1680970) surfaces reveal that DBS⁻ molecules quickly adsorb, with the hydrophobic alkyl chain interacting directly with the SiO₂ surface, forming a surfactant layer in a short simulation timeframe. pku.edu.cnresearchgate.net The presence of different solutes can alter this interfacial behavior; for instance, aromatic compounds like benzene (B151609) can insert themselves between surfactant molecules at the interface, increasing the area per headgroup and influencing the interfacial tension. mdpi.com

Table 1: Summary of MD Simulation Findings on Interfacial Behavior

Interface Type Key Observation Mechanism Reference
Oil/Water Surfactants arrange regularly, reducing interfacial tension. Hydrophobic tails enter the oil phase; hydrophilic heads stay in the water phase. jlu.edu.cn
Solid/Liquid (Silica) Rapid adsorption of surfactant molecules forms a hemi-cylindrical micelle on the surface. Interaction between the hydrophobic alkyl chain and the SiO₂ surface. pku.edu.cnresearchgate.net
Air/Water Forms stable hydrated complexes, which are disturbed by cations. The sulfonate headgroup interacts with water molecules and cations. researchgate.netpku.edu.cn
Oil/Water with Solute Aromatic solutes (benzene) insert at the interface, increasing area per headgroup. Alteration of interfacial properties between the two phases. mdpi.com

MD simulations are widely used to model the spontaneous self-assembly (micellization) of surfactant molecules in solution. These simulations can predict the shape, size, and internal structure of the resulting micelles. For dodecylbenzenesulfonate and similar alkyl sulfonates, simulations show that micelle shapes can transition from spherical to ellipsoidal or cylindrical as the hydrophobic chain length or concentration increases. researchgate.net

The dynamics of these structures are also captured. Simulations reveal a constant, dynamic exchange of individual surfactant molecules (monomers) between the micelle and the surrounding solution, with relaxation times estimated to be in the nanosecond range (τ₁ ≈ 10⁻⁹ s). researchgate.net The eccentricity of simulated micelles, a measure of their deviation from a perfect sphere, often ranges between 0.63 and 0.96, confirming an ellipsoidal shape. nih.gov The addition of solutes not only affects interfacial behavior but also the micelle structure itself. For example, benzene molecules can "open" the micelle structure, allowing water molecules to penetrate deeper into the micelle compared to systems with solutes like dodecane (B42187). mdpi.com

Table 2: Simulated Structural Parameters of Dodecylbenzenesulfonate Micelles

Parameter Typical Value/Observation Significance Reference(s)
Shape Spherical, transitioning to ellipsoidal or cylindrical. Depends on concentration, chain length, and presence of solutes. researchgate.netnih.gov
Eccentricity 0.63 - 0.96 Indicates a pronounced prolate spheroid (ellipsoidal) shape. researchgate.netnih.gov
Water Penetration ~4 Å deeper in the presence of benzene vs. dodecane. Solutes can alter the packing and hydration of the micelle corona. mdpi.com
Monomer Exchange Relaxation time (τ₁) of approximately 10⁻⁹ s. Demonstrates the dynamic nature of micellar equilibrium. researchgate.net

A key application of surfactants is the solubilization of otherwise insoluble compounds within their micelles. MD simulations provide detailed information on where these solute molecules reside within the micelle and how they move. Studies comparing different hydrocarbon solutes show that their localization depends on their chemical nature. mdpi.com

For instance, in a dodecylbenzenesulfonate micelle:

Benzene , an aromatic hydrocarbon, is found to move freely within the micelle and tends to locate near the micelle-water interface, inserting between the surfactant headgroups. mdpi.com

Dodecane , a long-chain alkane, is strictly confined to the hydrophobic core of the micelle. mdpi.com

This differential localization impacts the micelle's properties and its efficiency in real-world applications. mdpi.com Furthermore, general nonlinear dynamical models for inhomogeneous systems have been developed to describe the complex interplay between solute diffusion and micelle kinetics, which is crucial for understanding processes like the transport of surfactants to an interface. aps.orgaps.org

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), focus on the electronic structure of molecules. DFT is used to predict molecular geometries, energies, and properties like reactivity by modeling the electron density. These calculations provide fundamental insights that complement the classical force fields used in MD simulations.

DFT calculations have been performed on the dodecylbenzenesulfonate anion to determine its structural, energetic, and thermodynamic parameters. aljest.netaljest.net By optimizing the molecule's geometry, these studies provide a rich database of its fundamental properties. aljest.net

A key outcome of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of a molecule's chemical reactivity and stability. Calculations for SDBS and related surfactants show a high reactivity, which promotes electrophilic interactions with adsorbent surfaces. aljest.netaljest.net This intrinsic reactivity is a foundational aspect of its function as a surfactant and its interaction with various materials.

DFT is particularly powerful for investigating the specific binding interactions between the DBS⁻ anion and other chemical species, such as cations or mineral surfaces. Studies have modeled the interaction of DBS⁻ with common cations like Na⁺, Mg²⁺, and Ca²⁺. researchgate.netpku.edu.cn

The results indicate that DBS⁻ can bind stably with these cations in a bidentate form, meaning the cation interacts with two oxygen atoms of the sulfonate group simultaneously. researchgate.netpku.edu.cn The strength of this binding depends on both the cation and the solvent environment. researchgate.net At an air/water interface, the DBS⁻ headgroup forms a stable hydrated complex with water molecules. The introduction of a cation can significantly disturb this hydration shell, with the degree of disturbance following the order Ca²⁺ > Mg²⁺ > Na⁺. researchgate.netpku.edu.cn This highlights the crucial role of the hydration shell in mediating the interactions between the surfactant headgroup and cations. researchgate.net DFT calculations have also been used to explore the potential for DBS⁻ to be adsorbed into the interlayer spaces of clay minerals like montmorillonite (B579905), finding that its size prevents adsorption in many cases. aljest.netaljest.net

Table 3: Summary of DFT Findings on DBS⁻ Interactions

Interacting Species Key Finding Significance Reference(s)
Mineral Cations (Na⁺, Mg²⁺, Ca²⁺) Forms stable bidentate complexes. Explains the effect of water hardness on surfactant performance and precipitation. researchgate.netpku.edu.cn
Hydration Shell Cations disturb the hydration shell in the order Ca²⁺ > Mg²⁺ > Na⁺. The hydration state is critical to understanding cation-surfactant interactions. researchgate.netpku.edu.cn
Clay Minerals (Montmorillonite) SDBS could not be adsorbed in the interlayer spaces of several tested clays (B1170129). The molecular size of the surfactant is a limiting factor for adsorption in constrained geometries. aljest.netaljest.net

Thermodynamic Modeling of Self-Assembly and Adsorption Processes

The thermodynamic principles governing the behavior of ethylamine (B1201723) dodecylbenzenesulfonate are crucial for understanding its tendency to form micelles (self-assembly) and adsorb at interfaces.

Thermodynamics of Micellization:

The self-assembly of surfactant molecules into micelles is a spontaneous process driven by favorable changes in Gibbs free energy. This process is characterized by the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. The thermodynamics of micellization for dodecylbenzenesulfonate surfactants can be described by the standard Gibbs free energy of micellization (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the following equation:

ΔG°mic = ΔH°mic - TΔS°mic

For ionic surfactants like dodecylbenzenesulfonates, the Gibbs free energy of micellization can be calculated from the CMC using the following relationship conicet.gov.ar:

ΔG°mic = (2 - β)RT ln(CMC)

where β is the degree of counterion binding to the micelle, R is the ideal gas constant, and T is the absolute temperature.

Conductivity measurements of sodium dodecylbenzenesulfonate (SDBS) solutions at different temperatures have been used to determine the thermodynamic parameters of micellization conicet.gov.ar. The process is generally entropy-driven, primarily due to the hydrophobic effect, which involves the release of structured water molecules from around the hydrocarbon tails of the surfactant monomers into the bulk solution conicet.gov.ar.

Table 1: Thermodynamic Parameters for Micellization of Sodium Dodecylbenzenesulfonate (SDBS) in Aqueous Solution

Temperature (K)CMC (mM)Degree of Counterion Binding (β)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)
298.158.20.6-29.3-8.420.9
308.158.90.62-30.1-8.421.7
318.159.70.64-30.9-8.422.5

Source: Adapted from experimental data on SDBS. conicet.gov.aracs.orgcolab.ws

Adsorption Isotherms:

The adsorption of ethylamine dodecylbenzenesulfonate onto solid surfaces is a key aspect of its application in areas such as detergency and enhanced oil recovery. Adsorption isotherms describe the equilibrium relationship between the concentration of the surfactant in the solution and the amount adsorbed on the surface at a constant temperature.

The Langmuir adsorption isotherm is a common model used to describe the monolayer adsorption of surfactants onto a surface with a finite number of identical sites tandfonline.com. The linear form of the Langmuir isotherm is given by:

Ce/qe = 1/(KLqm) + Ce/qm

where Ce is the equilibrium concentration of the surfactant, qe is the amount of surfactant adsorbed per unit mass of adsorbent at equilibrium, qm is the maximum adsorption capacity, and KL is the Langmuir constant related to the energy of adsorption.

Studies on the adsorption of dodecylbenzenesulfonates on various surfaces, such as soil colloids and poly(vinyl chloride) latexes, have shown that the adsorption process can often be well-described by the Langmuir model, although some systems may exhibit S-shaped isotherms, indicating more complex adsorption mechanisms tandfonline.comscispace.comresearchgate.net.

Kinetic Modeling of Interfacial Processes and Degradation Reactions

The rates at which this compound adsorbs at interfaces and degrades are critical for its performance and environmental fate.

Kinetic Modeling of Interfacial Processes:

The kinetics of surfactant adsorption at fluid-fluid interfaces can be modeled to understand the dynamic processes involved in emulsification and foaming. Theoretical approaches based on a free-energy formalism can be used to derive kinetic equations for surfactant adsorption tau.ac.ilarxiv.org. These models can account for both diffusion-limited and kinetically limited adsorption processes tau.ac.ilarxiv.org. For ionic surfactants, electrostatic interactions can significantly influence the adsorption kinetics arxiv.org.

Kinetic Modeling of Degradation Reactions:

The degradation of dodecylbenzenesulfonates has been studied under various conditions, including photocatalytic and sonochemical degradation. The Langmuir-Hinshelwood (L-H) model is frequently used to describe the kinetics of heterogeneous catalytic reactions, such as the photocatalytic degradation of surfactants on semiconductor surfaces acspublisher.comlearncheme.comresearchgate.net.

The L-H model assumes that the reaction takes place on the surface of the catalyst and that the rate is proportional to the fraction of the surface covered by the reactant. The general form of the L-H rate equation for a single reactant is:

Rate = (k * K * C) / (1 + K * C)

where k is the intrinsic rate constant, K is the adsorption equilibrium constant, and C is the concentration of the reactant.

For many photocatalytic degradation reactions of surfactants, the process is found to follow pseudo-first-order kinetics, which is a simplified case of the L-H model at low reactant concentrations acspublisher.com.

Table 2: Kinetic Parameters for the Degradation of Dodecylbenzenesulfonate Surfactants

Degradation MethodCatalystKinetic ModelRate Constant (k)Reference
PhotocatalyticZnOLangmuir-Hinshelwood0.0083 mM min-1 researchgate.net
Sonochemical-Pseudo-first-order0.051 mol L-1 s-1 researchgate.net

Source: Compiled from various studies on dodecylbenzenesulfonate degradation.

Computational Fluid Dynamics (CFD) in Applied Research (e.g., EOR Simulation)

Computational Fluid Dynamics (CFD) is a powerful tool for simulating fluid flow and transport phenomena in complex systems. In the context of this compound, CFD is particularly valuable for modeling its application in enhanced oil recovery (EOR).

CFD simulations can be used to investigate the performance of surfactant flooding in porous media at the pore scale and reservoir scale mdpi.comacs.orgijcea.org. These simulations can help in understanding the mechanisms of oil displacement, the effects of surfactant concentration, and the influence of reservoir properties such as porosity and permeability mdpi.comresearchgate.net.

In a typical CFD simulation of surfactant flooding for EOR, the model would solve the governing equations for multiphase flow, such as the Navier-Stokes equations, coupled with transport equations for the surfactant concentration ijcea.orgpretalx.com. The volume of fluid (VOF) method is often employed to track the interface between the oil and water phases ijcea.org.

Recent studies have utilized CFD to investigate the synergistic effects of nanoparticles and surfactants (nanoparticle-surfactant fluids) in EOR. These simulations have shown that the addition of nanoparticles to surfactant solutions can improve oil recovery by reducing interfacial tension and altering wettability acs.org.

Table 3: Parameters and Outcomes of a CFD Simulation of Surfactant Flooding for Enhanced Oil Recovery

ParameterValue/Condition
Input Parameters
Porosity0.5 - 0.7
Injection Velocity10 - 30 ft/day
Interfacial Tension (IFT)0.037 - 0.045 mN/m
Response Variables (Outputs)
Recovery FactorVaries with conditions
Breakthrough TimeVaries with conditions
Pressure DropVaries with conditions

Source: Adapted from CFD simulation studies of surfactant flooding in micromodels. mdpi.com

CFD simulations provide a cost-effective way to screen different surfactant formulations and injection strategies, thereby optimizing the design of EOR processes before field implementation mdpi.compretalx.com.

Future Research Directions and Emerging Paradigms for Ethylamine Dodecylbenzenesulfonate

Exploration of Synergistic Effects with Co-Surfactants and Polymers

The performance of surfactants can be significantly enhanced through synergistic interactions with other surface-active agents or polymers. This is a key area of investigation for ethylamine (B1201723) dodecylbenzenesulfonate to optimize its functionality for specific applications.

Research Focus:

Anionic-Nonionic and Anionic-Amphoteric Surfactant Mixtures: Investigating the interaction of ethylamine dodecylbenzenesulfonate with various nonionic surfactants (e.g., alcohol ethoxylates) and amphoteric surfactants (e.g., cocamidopropyl betaine). Such combinations can lead to a reduction in the critical micelle concentration (CMC), enhanced surface tension reduction, and improved foaming and cleaning efficiency. Binary mixtures of different surfactant classes often show synergistic effects in lowering surface tension. researchgate.net

Surfactant-Polymer Interactions: Studying the phase behavior and rheological properties of this compound in the presence of water-soluble polymers, such as polyethylene (B3416737) glycol or hydrophobically modified polymers. These interactions are crucial for developing structured liquid formulations with controlled viscosity and stability. The presence of hydrophobically modified polymers has been found to improve the stability of foams formed by zwitterionic surfactant solutions. researchgate.net

Impact on Emulsification and Dispersion: Quantifying the synergistic effects on the emulsification of oils and the dispersion of particulate matter. This is vital for applications in industries ranging from cosmetics to agrochemicals.

Potential Research Findings and Data:

Future studies are expected to generate data that can be tabulated to show the synergistic parameter (β) for various co-surfactant systems, demonstrating the strength of the interaction.

Co-surfactant TypeExample Co-surfactantExpected Synergistic EffectPotential Application
NonionicAlcohol EthoxylateLower CMC, Improved EmulsificationEnhanced detergent formulations
AmphotericCocamidopropyl BetaineIncreased foam stability, Milder formulationsPersonal care products
CationicQuaternary Ammonium (B1175870) CompoundFormation of catanionic surfactant systemsSpecialty cleaners, Fabric softeners
PolymerPolyethylene GlycolViscosity modification, Controlled releaseStructured liquids, Agrochemicals

Development of Novel Dodecylbenzenesulfonate Derivatives with Tailored Properties

The chemical structure of dodecylbenzenesulfonate offers multiple avenues for modification to create derivatives with specialized properties. The core structure, a long-chain alkyl group attached to a benzene (B151609) ring with a sulfonic acid group, is key to its surfactant properties. chemicalbook.com Variations in the alkyl chain length and branching can affect solubility and surface activity, allowing for customization to meet specific industrial needs. chemicalbook.com

Research Focus:

Modification of the Alkyl Chain: Research into varying the length and degree of branching of the dodecyl chain to fine-tune the hydrophobicity of the molecule. This can impact its solubility, biodegradability, and interaction with different types of oils and surfaces.

Functionalization of the Benzene Ring: Introducing additional functional groups onto the benzene ring to impart new functionalities. For example, the addition of hydroxyl or amino groups could enhance its chelating ability or its interaction with specific substrates.

Alternative Counter-ions: While this article focuses on the ethylamine salt, a broader research program could explore a range of amine counter-ions to create a library of dodecylbenzenesulfonate salts with a spectrum of properties, such as varying solubility in different solvents or altered thermal stability.

Table of Potential Novel Derivatives and Their Properties:

Derivative TypeModificationPotential Property Enhancement
Branched-Chain IsomerIsomerization of the dodecyl groupImproved solubility in organic solvents
Functionalized RingIntroduction of a carboxyl groupEnhanced calcium tolerance, Chelating properties
Oligomeric SurfactantDimerization of the moleculeUltra-low interfacial tension, High efficiency

Sustainable Synthetic Pathways and Green Chemistry Principles

The chemical industry is increasingly focused on developing environmentally benign manufacturing processes. The synthesis of this compound can be significantly improved by adhering to the principles of green chemistry.

Green Chemistry Principles and Their Application:

Prevention of Waste: Optimizing reaction conditions to maximize yield and minimize by-product formation is a primary goal. labdepotinc.comsigmaaldrich.com Traditional sulfonation methods can produce sulfuric acid as a byproduct. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org This involves choosing reactions with high atom efficiency, such as using sulfur trioxide for sulfonation. cosoonchem.com

Use of Renewable Feedstocks: Exploring the use of bio-based sources for the dodecylbenzene (B1670861) precursor. Lignin and other plant-derived materials are potential renewable sources of aromatic compounds.

Catalysis: Employing solid acid catalysts for the alkylation and sulfonation steps can reduce waste and allow for easier catalyst recovery and reuse compared to traditional homogeneous catalysts. labdepotinc.com

Design for Degradation: Ensuring that any new derivatives are designed to be biodegradable, breaking down into harmless substances in the environment. labdepotinc.com Linear alkylbenzene sulfonates are known to be more biodegradable than their branched-chain counterparts. cosoonchem.com

A recent invention describes a method for preparing a high-concentration sodium dodecylbenzenesulfonate solution that is environmentally friendly, generating no waste gas, liquid, or residue. patsnap.com Such methodologies could be adapted for the synthesis of the ethylamine salt.

Advanced Integrated Experimental and Computational Approaches for Predictive Research

The integration of advanced experimental techniques with computational modeling can accelerate the discovery and optimization of surfactant systems.

Experimental Techniques:

High-Throughput Screening: Rapidly screening libraries of surfactant mixtures to identify synergistic combinations and optimal formulations for specific applications.

Neutron and X-ray Scattering: Probing the structure of micelles and microemulsions at the nanoscale to understand how formulation variables affect their morphology.

Interfacial Rheology: Measuring the viscoelastic properties of the adsorbed surfactant layer at fluid-fluid interfaces, which is crucial for understanding foam and emulsion stability.

Computational Approaches:

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound molecules at interfaces and in solution to predict properties such as CMC, aggregation number, and interfacial tension.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing mathematical models that correlate the chemical structure of dodecylbenzenesulfonate derivatives with their physicochemical properties, enabling the predictive design of new molecules.

The combination of these approaches allows for a more rational and efficient design of new surfactant systems, reducing the need for extensive trial-and-error experimentation.

Interdisciplinary Studies at the Interface of Chemistry, Materials Science, and Environmental Engineering

The future of this compound research lies in its application to solve complex, real-world problems, which requires collaboration across multiple scientific and engineering disciplines.

Areas for Interdisciplinary Research:

Chemistry and Materials Science: Developing novel materials where this compound is a key component, such as in the synthesis of mesoporous materials, nanoparticles, or functional coatings.

Chemistry and Environmental Engineering: Designing surfactant systems for environmental remediation, such as soil washing for the removal of hydrophobic pollutants or as dispersants for oil spills. The environmental fate and biodegradability of these formulations would be a critical aspect of such studies.

Chemistry and Biology: Investigating the interaction of this compound with biological systems, for example, in the formulation of antimicrobial products or in understanding its ecotoxicological profile.

By fostering these interdisciplinary collaborations, the full potential of this compound and its derivatives can be realized, leading to innovative solutions for a wide range of technological and environmental challenges.

Q & A

Q. What are the recommended analytical techniques for quantifying ethylamine dodecylbenzenesulfonate in complex mixtures?

Methodological Answer: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOF-MS) are validated methods for analyzing ethylamine derivatives in biological or environmental samples. For example:

  • LC-MS/MS enables targeted quantification of metabolites like ethylamine derivatives with high specificity, particularly in studies comparing metabolic pathways (e.g., TCA cycle intermediates under ethylamine vs. succinate conditions) .
  • GC×GC-TOF-MS provides a global metabolomic profile, identifying compounds such as glyoxylic acid and methylsuccinic acid, which are critical in C2 metabolism .
  • Derivatization with benzenesulfonyl chloride (BSC) followed by GC-MS analysis offers linear quantification (0.001–1 µg/L, R² = 0.999) and selectivity for ethylamine in aqueous matrices .

Q. How can this compound be synthesized and characterized?

Methodological Answer:

  • Synthesis : Ethylamine can be synthesized via the reaction of ammonia with ethanol, followed by sulfonation with dodecylbenzenesulfonic acid. Key steps include temperature control (e.g., cooling anhydrous ethylamine before handling) and inert atmosphere storage (nitrogen) to prevent degradation .
  • Characterization : Spectroscopic techniques (e.g., IR, NMR) and chromatographic methods (HPLC) are used to confirm structure and purity. For instance, IR spectra of ethylamine derivatives show characteristic N–H stretching (3300–3500 cm⁻¹) and sulfonate group vibrations (1030–1250 cm⁻¹) . Stability studies should assess pH, temperature, and compatibility with metals (e.g., avoid silver, mercury, brass) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store under nitrogen in sealed containers at ≤25°C, away from heat, moisture, and incompatible materials (e.g., oxidizers) .
  • Exposure Control : Adhere to occupational exposure limits (OEL: 5 ppmv for ethylamine) . Use non-sparking tools, grounded metal containers, and fume hoods to minimize inhalation risks .
  • Waste Management : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound influence metabolic pathways in microbial cultures?

Methodological Answer: Ethylamine-grown microbial cultures exhibit distinct metabolic profiles compared to succinate-grown cells:

  • TCA Cycle Suppression : LC-MS/MS data show reduced levels of citric acid, α-ketoglutaric acid, and succinyl-CoA, indicating altered carbon flux .
  • C2 Metabolism Activation : Elevated glyoxylic acid and methylsuccinic acid suggest acetyl-CoA conversion via the glyoxylate shunt, bypassing the TCA cycle .
  • Fatty Acid Synthesis : GC×GC-TOF-MS reveals lower 3-hydroxybutyric acid and higher myristic/palmitic acids in succinate cultures, highlighting lipid synthesis differences .
    Experimental Design : Use isotopic tracing (e.g., ¹³C-ethylamine) to map carbon flow and validate pathway activity.

Q. What insights do substrate affinity studies provide for enzyme interactions with ethylamine derivatives?

Methodological Answer:

  • Kinetic Analysis : For enzymes like CsGGT4, substrate affinity (Km) is determined using ethylamine hydrochloride. Lower Km values (e.g., 57.12 mM for ethylamine vs. 140.75 mM for theanine) indicate stronger binding and catalytic efficiency in theanine synthesis .
  • Experimental Considerations : Optimize reaction conditions (pH, temperature) and use competitive inhibitors to dissect binding mechanisms. Data should be validated via Michaelis-Menten plots and Lineweaver-Burk analysis .

Q. What are the challenges in establishing chronic toxicity profiles for this compound?

Methodological Answer:

  • Data Gaps : Analogous compounds like isopropanolamine dodecylbenzenesulfonate lack chronic toxicity data (e.g., carcinogenicity, reproductive effects), highlighting the need for long-term in vivo studies .
  • Biomarker Identification : Develop methods to detect ethylamine-specific biomarkers (e.g., urinary sulfonate metabolites) using LC-MS/MS .
  • Regulatory Harmonization : Address discrepancies in exposure limits (e.g., ACGIH vs. OSHA) by conducting multi-species dose-response studies .

Research Design and Data Contradictions

Q. How can conflicting metabolomic data between LC-MS/MS and GC×GC-TOF-MS be resolved?

Methodological Answer:

  • Cross-Validation : Re-analyze samples using both techniques to confirm compound identities (e.g., 3-hydroxybutyryl-CoA vs. 3-hydroxybutyric acid discrepancies) .
  • Fisher Ratio Analysis : Apply statistical tools to GC×GC-TOF-MS data to prioritize metabolites with significant concentration differences (e.g., 3-oxoglutaric acid in ethylamine cultures) .

Q. What experimental controls are essential for enzyme kinetic studies involving ethylamine derivatives?

Methodological Answer:

  • Negative Controls : Use ethylamine-free reaction systems to rule out non-enzymatic byproducts.
  • Internal Standards : Spike samples with deuterated ethylamine to correct for matrix effects in LC-MS/MS .
  • Replicate Assays : Perform triplicate measurements to account for variability in substrate volatility (e.g., ethylamine’s low boiling point) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.